Apitolisib (GDC-0980) is an investigational small molecule inhibitor that simultaneously targets Class I PI3K and mTOR kinase complexes (mTORC1/mTORC2). This dual inhibitory profile represents a strategic approach to overcoming limitations of targeting individual components within the frequently dysregulated PI3K/AKT/mTOR signaling axis, which ranks as the most frequently aberrant pathway in human cancers. The therapeutic rationale for dual inhibition stems from the well-documented compensatory mechanisms and feedback loops that undermine the efficacy of selective pathway inhibitors. When mTORC1 alone is inhibited, this can paradoxically lead to enhanced PI3K/PDK1 signaling through reduced negative feedback, potentially activating survival pathways that compromise treatment efficacy. By concurrently targeting both PI3K and mTOR, this compound aims to achieve more complete pathway suppression, potentially overcoming intrinsic and acquired resistance mechanisms observed with more selective agents.
The development of this compound reflects the evolving understanding of pathway cross-talk and adaptive resistance in oncology therapeutics. Despite demonstrating promising preclinical activity across multiple cancer models and confirmed target engagement in clinical trials, this compound's development has faced challenges primarily related to on-target toxicities associated with dual PI3K/mTOR inhibition. As of the most recent clinical data, this compound remains an investigational agent without regulatory approval, though its development provides valuable insights for future pathway-targeted drug design. The compound has undergone evaluation in multiple phase I and II clinical trials for various solid tumors, including renal cell carcinoma, endometrial cancer, and other malignancies with PI3K pathway alterations, establishing proof-of-concept for its mechanism while highlighting the therapeutic window challenges inherent to this dual inhibition strategy.
This compound functions as an ATP-competitive inhibitor that simultaneously targets the catalytic sites of both Class I PI3K isoforms and mTOR kinase due to structural conservation within their kinase domains. The compound exhibits nanomolar potency against all four Class I PI3K isoforms (α, β, δ, γ) with half-maximal inhibitory concentration (IC50) values ranging from 5-27 nM, while demonstrating robust inhibition against mTOR with an inhibition constant (Ki) of 17.3 nmol/L [1] [2]. This balanced inhibition profile enables comprehensive suppression of the PI3K/AKT/mTOR signaling network at multiple nodal points. The compound's molecular structure incorporates a thienopyrimidine scaffold that facilitates optimal binding interactions within the ATP-binding clefts of both target kinase families, complemented by functional groups that enhance selectivity against unrelated kinases [3] [4].
At the molecular level, this compound binds to the kinase domains of PI3K and mTOR, preventing phosphorylation of their respective substrates. For PI3K, this inhibits conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger that recruits AKT to the plasma membrane via its pleckstrin homology domain [5] [6]. Concurrently, this compound's inhibition of mTOR disrupts both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) functions, preventing the phosphorylation of downstream effectors including S6K and 4E-BP1 (via mTORC1) and AKT at Ser473 (via mTORC2) [5] [1]. This coordinated inhibition results in collapsed pathway signaling with diminished oncogenic drive.
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and this compound's mechanism of action:
Figure 1: this compound inhibits PI3K and mTOR complexes in the oncogenic signaling pathway
The dual inhibition strategy employed by this compound creates a synergistic effect on pathway suppression. By blocking both PI3K and mTOR, this compound prevents the compensatory activation of PI3K signaling that often occurs with rapalog mTORC1 inhibitors alone, while simultaneously abrogating mTORC2-mediated phosphorylation of AKT at Ser473—a key survival signal not addressed by PI3K-only inhibitors [5] [1] [6]. This comprehensive approach results in more complete suppression of downstream effector functions including protein translation, metabolic reprogramming, and cell survival signaling, ultimately driving tumor cells toward cell cycle arrest and apoptosis.
This compound demonstrates a well-characterized inhibitory profile against its primary targets with additional selectivity data against related kinases. The table below summarizes the key quantitative potency parameters for this compound:
Table 1: this compound inhibitory potency against primary targets and related kinases
| Target | IC50/Ki Value | Assay Type | Cellular Context |
|---|---|---|---|
| PI3Kα | 5 nM | Biochemical IC50 | Enzyme activity |
| PI3Kβ | 27 nM | Biochemical IC50 | Enzyme activity |
| PI3Kδ | 7 nM | Biochemical IC50 | Enzyme activity |
| PI3Kγ | 14 nM | Biochemical IC50 | Enzyme activity |
| mTOR | 17.3 nM | Biochemical Ki | Enzyme activity |
| DNA-PK | 623 nM | Biochemical Kiapp | Enzyme activity |
| VPS34 | 2000 nM | Biochemical Kiapp | Enzyme activity |
The selectivity profile demonstrates >35-fold selectivity for Class I PI3K isoforms and mTOR over related kinases such as DNA-PK and VPS34, indicating a targeted mechanism rather than broad kinase inhibition [1] [2]. This selectivity is pharmacologically important as it reduces the likelihood of off-target toxicities, though the on-target toxicities associated with PI3K/mTOR inhibition remain dose-limiting.
In cellular models, this compound demonstrates potent antiproliferative effects across diverse cancer lineages. The compound inhibits cancer cell viability with IC50 values generally below 200 nM in sensitive models, including prostate, breast, and non-small cell lung cancer cell lines [2]. Pancreatic cancer and melanoma cell lines appear less sensitive, suggesting lineage-specific factors influence responsiveness [5] [2]. In glioblastoma cell lines (A-172 and U-118-MG), this compound induced time- and concentration-dependent cytotoxicity, with significant effects observed at concentrations of 10-20 μM in proliferation assays [5]. The variability in cellular potency across different cancer types reflects differential dependence on PI3K signaling, compensatory pathways, and pharmacodynamic factors such as drug uptake and metabolism.
This compound demonstrates robust pro-apoptotic activity in sensitive cancer models. In glioblastoma cell lines, treatment with 20 μM this compound for 48 hours induced apoptosis in 46.47% of A-172 cells compared to controls, as measured by Annexin V/PI staining and flow cytometry [5]. The pro-apoptotic effect was both time- and concentration-dependent, with longer exposures and higher concentrations producing more substantial apoptotic responses. The U-118-MG glioblastoma cell line showed lower sensitivity, with only 7.7% apoptosis induction under the same conditions, indicating cell line-specific factors significantly influence apoptotic response [5]. This apoptotic induction correlated with reduced phosphorylation of key pathway components including AKT (Ser473), mTOR (Ser2448), and S6K (Thr421/Ser424), confirming mechanism-based cell death.
Beyond direct apoptosis induction, this compound treatment influences endoplasmic reticulum (ER) stress pathways. In treated glioblastoma cells, this compound unexpectedly reduced expression of the ER stress marker PERK and decreased the phosphorylation ratio of EIF2α, suggesting the compound may modulate protein synthesis and ER stress in a context-dependent manner [5]. Concurrently, this compound treatment triggered substantial accumulation of the pro-apoptotic transcription factor CHOP (C/EBP-homologous protein), which increased more than 20-fold in A-172 cells following treatment [5]. This indicates that this compound engages multiple cell death pathways beyond direct pathway inhibition, contributing to its overall antitumor efficacy.
This compound treatment produces several other phenotypic effects in cancer models:
Cell Cycle Arrest: The compound consistently induces G1 phase cell cycle arrest across multiple cancer cell lines, consistent with the known role of PI3K/mTOR signaling in regulating cell cycle progression through cyclin D1 and other G1/S transition mediators [2].
Metabolic Effects: As an on-target consequence of PI3K/mTOR inhibition, this compound treatment impairs glucose metabolism in tumor cells, evidenced by reduced FDG-PET uptake in clinical trial participants [1]. In phase I trials, 66% of patients receiving 40 mg daily showed >25% reduction in FDG-PET uptake, confirming target engagement and metabolic effects in humans [1].
Anti-angiogenic Potential: While not a primary mechanism, PI3K inhibition particularly of the p110α isoform may impair VEGF-driven angiogenesis, potentially contributing to antitumor effects in vivo through both direct tumor cell autonomous and indirect microenvironmental mechanisms [6].
Robust pharmacodynamic biomarkers have been established for this compound, enabling quantitative assessment of target engagement and pathway modulation. The most consistently monitored biomarker is phosphorylated AKT at Ser473, a direct target of mTORC2, and phosphorylated S6K at Thr421/Ser424, a readout of mTORC1 activity [5] [7]. In clinical trials, this compound doses ≥16 mg achieved ≥90% suppression of phosphorylated AKT levels in platelet-rich plasma within 4 hours of administration, confirming potent target engagement in humans [1] [7]. Additional biomarkers include phosphorylated mTOR (Ser2448) and the ratio of phosphorylated to total EIF2α, which provide complementary information on pathway modulation status [5].
The relationship between this compound exposure, target engagement, and antitumor efficacy has been quantitatively modeled through integrated pharmacokinetic-pharmacodynamic (PK-PD) approaches. These models demonstrate a steep sigmoidal relationship between pAkt inhibition and tumor growth inhibition, with a minimum of 35-45% pAkt modulation required for tumor shrinkage in both preclinical models and clinical data [7] [8]. To achieve tumor stasis, sustained pAkt inhibition of 61% in xenografts and 65% in patients was calculated to be necessary, providing clear quantitative targets for effective dosing regimens [7].
The diagram below illustrates the relationship between this compound exposure and antitumor effect:
Figure 2: PK-PD relationship between this compound exposure and antitumor effects
The translational models developed for this compound represent a sophisticated approach to dose optimization for targeted therapies. These integrated PK-PD-efficacy models successfully bridged preclinical xenograft data to clinical responses, establishing that similar exposure-response relationships exist across species when appropriate biomarkers are monitored [7] [8]. Interestingly, these analyses revealed that platelet-rich plasma pAkt measurements serve as a reliable surrogate for tumor tissue pAkt modulation, addressing the practical challenge of serial tumor sampling in clinical trials [7]. This biomarker validation enables more rational dose selection and optimization for future development of PI3K/mTOR pathway inhibitors.
This compound has been evaluated in multiple clinical trials across various cancer types, with demonstrated though variable antitumor activity. The table below summarizes key efficacy outcomes from representative clinical studies:
Table 2: Clinical efficacy outcomes of this compound across cancer types in phase II trials
| Cancer Type | Dosing Regimen | Patient Population | Primary Efficacy Outcomes | Biomarker Associations |
|---|---|---|---|---|
| Metastatic Renal Cell Carcinoma | 40 mg QD vs everolimus 10 mg QD | Prior VEGF-targeted therapy (n=85) | PFS: 3.7 mo (this compound) vs 6.1 mo (everolimus); HR 2.12, P<0.01 | No association with VHL status; HIF-1α expression associated with benefit in both arms |
| Recurrent Endometrial Cancer | 40 mg QD 28-day cycles | 1-2 prior lines (n=56) | 6-mo PFS rate: 20%; ORR: 6% (confirmed) | 57% had PI3K pathway alterations; all responders had pathway alterations |
| Solid Tumors (Phase I) | 2-70 mg QD various schedules | Advanced refractory tumors (n=120) | 10 PRs (peritoneal mesothelioma, PIK3CA mutant HNSCC, pleural mesothelioma) | pAkt suppression ≥90% at doses ≥16 mg; FDG-PET reductions >25% in 66% at 40 mg |
The differential efficacy across tumor types highlights the importance of appropriate patient selection and the contextual dependencies of PI3K/mTOR inhibition. In endometrial cancer, where PI3K pathway alterations are exceptionally common (occurring in >80% of tumors), the presence of activating pathway mutations appeared to enrich for response, with all confirmed responders harboring PI3K pathway alterations [10]. Conversely, in renal cell carcinoma, where this compound was statistically inferior to everolimus, the therapeutic index was particularly narrow, with high-grade toxicities limiting dose intensity and potentially compromising efficacy [9].
The clinical development of this compound has consistently identified a constellation of on-target toxicities related to its mechanism of action. At the recommended phase 2 dose (40 mg daily), the most common grade ≥3 adverse events included hyperglycemia (18-46%), rash (14-30%), liver dysfunction (12%), diarrhea (10%), and pneumonitis (8%) [1] [9] [10]. These toxicities reflect the physiological roles of PI3K/mTOR signaling in metabolic homeostasis, immune function, and tissue integrity. The hyperglycemia occurs due to impaired insulin signaling in peripheral tissues, while the rash and mucosal inflammation likely result from disrupted epidermal growth and barrier function.
The management of these toxicities has proven challenging in clinical practice. In the endometrial cancer trial, 23% of patients discontinued treatment due to adverse events, while 31-42% required dose reductions [10]. Patients with pre-existing diabetes were particularly susceptible to treatment-related hyperglycemia, leading to specific exclusion criteria in later-stage trials. The narrow therapeutic index observed with this compound reflects a class challenge for dual PI3K/mTOR inhibitors, where comprehensive pathway inhibition produces both desired antitumor effects and mechanism-based toxicities that limit dose intensity and treatment duration.
Standardized protocols for evaluating this compound's cellular effects have been established across preclinical studies. For cell viability assessment, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. Cells are seeded in 96-well plates and treated with this compound across a concentration range (typically 50 nM to 50 μM) for 24-48 hours. Following treatment, MTT reagent is added and incubated for 2-4 hours, allowing viable cells to reduce MTT to purple formazan crystals. The crystals are dissolved in DMSO or isopropanol, and absorbance is measured at 570 nm with a reference wavelength of 630 nm. Viability is calculated as percentage relative to vehicle-treated controls, and IC50 values are determined using nonlinear regression analysis [5].
For apoptosis quantification, the Annexin V/propidium iodide (PI) staining protocol with flow cytometry is widely used. Following this compound treatment, cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added sequentially, followed by incubation in the dark for 15 minutes. The stained cells are analyzed by flow cytometry within 1 hour, distinguishing four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) [5]. This method allows precise quantification of apoptosis induction and distinction from other forms of cell death.
Evaluation of PI3K/mTOR pathway inhibition requires assessment of phosphoprotein status through Western blotting. Cells treated with this compound are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are normalized, and equal amounts are separated by SDS-PAGE electrophoresis before transfer to PVDF membranes. Membranes are blocked and probed with primary antibodies against key pathway components including phospho-AKT (Ser473), total AKT, phospho-mTOR (Ser2448), phospho-S6K (Thr421/Ser424), and corresponding total proteins. Following incubation with HRP-conjugated secondary antibodies, signals are detected using chemiluminescent substrates and imaged. Band intensities are quantified by densitometry, with phosphorylation levels normalized to total protein and loading controls [5].
For assessment of ER stress markers such as PERK and CHOP, similar Western blotting approaches are employed with specific antibodies against these proteins. The ratio of phosphorylated to total EIF2α is particularly informative for evaluating integrated stress response activation. These protocols provide comprehensive assessment of this compound's effects on both intended targets and adaptive cellular responses, enabling thorough mechanistic characterization across different cellular contexts [5].
Preclinical efficacy evaluation typically employs human tumor xenograft models in immunocompromised mice. For example, in renal cell adenocarcinoma models, female beige nude XID mice are inoculated subcutaneously with tumor fragments measuring 100-300 mm³. Once established, mice are randomized into treatment groups receiving vehicle or this compound at doses ranging from 0.008 to 11 mg/kg administered orally once daily for 17 days [7]. Tumor volumes are measured regularly using digital calipers, calculated using the formula: TV (mm³) = length × width² × 0.5. Mice are euthanized according to predefined humane endpoints including tumor size exceeding 2000 mm³ or body weight loss >20% [7]. These studies typically include assessment of pharmacodynamic markers in parallel, with tumor samples collected at specified timepoints post-dosing for analysis of pathway modulation.
This compound represents a scientifically validated but clinically challenging approach to targeting the oncogenic PI3K/mTOR pathway. The compound demonstrates potent dual inhibition of its intended targets with well-characterized mechanistic consequences, including induction of apoptosis, cell cycle arrest, and metabolic perturbation in cancer models. The comprehensive biomarker strategy and translational modeling efforts have provided quantitative insights into exposure-response relationships that should inform future drug development for this pathway. However, the narrow therapeutic index observed in clinical trials, characterized by substantial mechanism-based toxicities, has limited its advancement to regulatory approval.
Future directions for dual PI3K/mTOR inhibition might include refined patient selection strategies based on comprehensive molecular profiling, intermittent dosing schedules to mitigate toxicities while maintaining efficacy, and rational combination approaches with other targeted agents that may permit lower doses of each agent while maintaining pathway suppression. Additionally, the development of isoform-selective PI3K inhibitors with more manageable toxicity profiles represents an alternative approach that has demonstrated greater clinical success for certain indications. Despite its developmental challenges, this compound has contributed significantly to our understanding of PI3K/mTOR pathway biology and the practical constraints of comprehensive pathway inhibition in cancer therapeutics.
Apitolisib acts as a potent, ATP-competitive inhibitor that binds to the catalytic sites of both PI3K and mTOR kinases [1]. This dual inhibition blocks signal transduction through the PI3K/AKT/mTOR pathway, a central regulator of cell growth, survival, proliferation, and metabolism [2] [3].
The following diagram illustrates the signaling pathway and this compound's inhibitory action.
This compound inhibits PI3K and mTOR complexes, blocking oncogenic signaling.
Quantitative binding affinity data for this compound's primary targets are shown in the table below.
| Target | Affinity (pIC50/pKi) | Potency (IC50/Ki) | Source |
|---|---|---|---|
| PI3Kα | 8.3 | 4.8 nM | [4] |
| PI3Kδ | 8.2 | 6.7 nM | [4] |
| PI3Kγ | 7.8 | 14 nM | [4] |
| PI3Kβ | 7.6 | 27 nM | [4] |
| mTOR | 7.8 (pKi) | 17 nM (Ki) | [4] |
Preclinical studies demonstrated broad anti-tumor activity across various cancer cell lines and xenograft models, including those with PI3K pathway activation or PTEN loss [3] [1]. Key findings include:
Clinical trials established proof-of-concept for target engagement but highlighted challenges with tolerability.
To evaluate this compound's effects in preclinical models, researchers employed several standard methodologies:
Cell Viability and Proliferation Assays:
Analysis of Apoptosis by Flow Cytometry:
Pathway Modulation Analysis by Western Blot:
Translational PK/PD Modeling:
This compound's clinical development was ultimately discontinued due to a narrow therapeutic window [1]. The potent, on-target inhibition necessary for efficacy also caused significant mechanism-based toxicities in patients, including:
This "potency-toxicity paradox" limited the drug's tolerability and led to high treatment discontinuation rates [1]. The experience with this compound contributed to a strategic shift in oncology drug development toward more selective, isoform-specific PI3K inhibitors to improve safety profiles [1].
Table 1: Biochemical Inhibition (Cell-Free Assays) This table shows the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of this compound against its primary targets from biochemical assays [1] [2].
| Target | IC₅₀ / Ki Value |
|---|---|
| PI3Kα | IC₅₀ = 5 nM |
| PI3Kδ | IC₅₀ = 7 nM |
| PI3Kγ | IC₅₀ = 14 nM |
| PI3Kβ | IC₅₀ = 27 nM |
| mTOR | Ki = 17 nM |
Table 2: Cellular Potency and Antiproliferative Activity This table summarizes the activity of this compound in cellular models, including target modulation and inhibition of cancer cell proliferation [1] [2].
| Assay Type | Cell Line / Model | Result / IC₅₀ Value |
|---|---|---|
| pAkt Inhibition | PC3 (Human Prostate Cancer) | IC₅₀ = 36 nM |
| Antiproliferative | PC3 (Human Prostate Cancer) | IC₅₀ = 307 nM |
| Antiproliferative | MCF7.1 (Human Breast Cancer) | IC₅₀ = 255 nM |
This compound is an ATP-competitive, orally bioavailable small molecule that simultaneously inhibits Class I PI3K and mTOR kinase by binding to their catalytic sites [3] [1] [2]. This dual inhibition potently blocks the PI3K/AKT/mTOR signaling axis, a critical pathway frequently dysregulated in cancer that controls cell growth, survival, and metabolism [4] [5].
The diagram below illustrates the signaling pathway and the mechanism of this compound.
This compound inhibits PI3K and mTORC1/2, blocking AKT activation and downstream signaling [3] [5].
Understanding the methodology behind the data is crucial for interpretation and experimental design.
1. Biochemical Kinase Assays
2. Cell-Based Assays
The table below summarizes the key quantitative data for Apitolisib's inhibition of its targets.
| Target | Affinity/Potency Value | Assay Type | Citation |
|---|---|---|---|
| mTOR | Ki = 17 nM | Cell-free assay | [1] [2] |
| PI3Kα | IC50 = 5 nM | Cell-free assay | [1] [2] |
| PI3Kδ | IC50 = 7 nM | Cell-free assay | [1] [2] |
| PI3Kγ | IC50 = 14 nM | Cell-free assay | [1] [2] |
| PI3Kβ | IC50 = 27 nM | Cell-free assay | [1] [2] |
The mTOR Ki of 17 nM confirms that this compound binds tightly to the mTOR kinase domain, competing with ATP. It is a pan-class I PI3K inhibitor, with strongest potency against the PI3Kα isoform [1] [2].
For experimental validation, the technical details from the primary literature are crucial.
These assays measure the direct inhibition of PI3K and mTOR kinase activity.
PI3K Enzymatic Assay: Inhibition of Class I PI3K isoforms was measured using a fluorescence polarization (FP) assay. The assay monitors the displacement of fluorescently labeled PIP3 from the GRP-1 protein binding site by the product PIP3, which leads to a decrease in the FP signal.
mTOR Kinase Assay: The inhibition of mTOR kinase was determined using a fluorescence resonance energy transfer (FRET) assay.
These assays demonstrate the functional consequences of target inhibition in a biological context.
Cellular Proliferation (Antiproliferative) Assay:
In Vivo Xenograft Model:
The following diagram illustrates the signaling pathway targeted by this compound and its mechanism of action.
This compound blocks key nodes in the oncogenic PI3K/AKT/mTOR signaling cascade [3] [4].
This compound was developed as a dual PI3K/mTOR inhibitor to overcome limitations of single-target agents, such as feedback loops that can reactivate the pathway and lead to drug resistance [4]. However, its clinical development highlights a key challenge:
Apitolisib is an orally available, potent, and selective dual inhibitor targeting both PI3K (Class I isoforms) and mTOR (kinase activity in both mTORC1 and mTORC2 complexes) [1] [2]. By simultaneously inhibiting these key nodes, it effectively blocks the PI3K/AKT/mTOR signaling pathway, a critical driver of cell growth, survival, and metabolism that is frequently dysregulated in cancer [1] [3]. This dual inhibition is considered a strategy to overcome the compensatory activation that can occur with single-agent targeting, leading to superior anti-tumor activity [1].
The diagram below illustrates how this compound exerts its action within this pathway.
Diagram of this compound's dual inhibition of the PI3K/AKT/mTOR pathway. It blocks the activity of PI3K, mTORC1, and mTORC2, preventing the downstream signals that drive cancer cell growth and survival.
The following tables summarize key quantitative findings from preclinical studies on this compound across various cancer models.
Table 1: Efficacy in In Vivo Xenograft and Organoid Models
| Cancer Model | Key Genetic Features | Experimental Setup | Treatment Regimen | Key Efficacy Findings & Quantitative Data |
|---|
| Renal Cell Carcinoma (RCC) [4] | Human 786-O adenocarcinoma | Female nude mice with subcutaneous xenografts (avg. ~181 mm³ at start) | Oral, Once Daily (QD) for 17 days | Dose-dependent tumor growth inhibition. • Target Modulation: Quantified relationship between pAkt inhibition & tumor shrinkage. • Threshold for Efficacy: ≥35-45% pAkt inhibition required for tumor shrinkage; ~61% needed for tumor stasis. | | Colorectal Cancer (CRC) / Rectal Cancer [5] | Patient-Derived Organoids (PDOs) with varied backgrounds (e.g., KRAS mut, PIK3CA mut) | 6 PDO lines characterized as radiosensitive or radioresistant | Radiation + this compound | Significant radiosensitization. • this compound abrogated radiation-induced AKT phosphorylation (p=0.027). • Restored sensitivity in radiation-resistant PDO lines. |
Table 2: Efficacy in In Vitro Cell Line Models
| Cancer Model (Cell Line) | Key Genetic Features | Experimental Assay | Key Efficacy Findings & Quantitative Data |
|---|
| Glioblastoma (GBM) (A-172, U-118-MG) [1] | Established GBM lines | MTT (viability), Crystal Violet (proliferation), Flow Cytometry (apoptosis) | 1. Cytotoxicity & Proliferation Inhibition: • Dose- and time-dependent reduction in cell viability. 2. Apoptosis Induction: • A-172: 46.47% apoptotic cells after 48h with 20 µM. • U-118-MG: Lower sensitivity, ~7.7% apoptotic cells with 20 µM. | | Endometrial Carcinoma (EC) (13 Cell Lines) [6] | Various PTEN, PIK3CA, KRAS mutations | Cell viability, Reverse Phase Protein Array (RPPA) | 1. Single-Agent Activity: Broad efficacy across lines. 2. Combination with MEKi (Cobimetinib): Synergy or additivity in 11 of 13 cell lines. | | Colorectal Cancer (CRC) [5] | HCT116 cell line | Radiation combination | Significant radiosensitization in combination with radiation. |
The methodologies below are compiled from the cited studies to serve as a reference for key experiments.
1. In Vivo Xenograft Efficacy Study [4]
2. In Vitro Cell Viability and Apoptosis Assay [1]
3. Protein Modulation Analysis via Western Blot [1]
The table below summarizes the key physical and chemical characteristics of Apitolisib based on the available data:
| Property | Description |
|---|---|
| Chemical Formula | C₂₃H₃₀N₈O₃S [1] [2] [3] |
| Molecular Weight | 498.6 g/mol [1] [2] [3] |
| Appearance | White solid powder [2] |
| Solubility | Soluble in DMSO; not soluble in water [2] |
| Melting/Freezing Point | No data available [1] |
Proper storage is critical for maintaining the stability of this compound. The recommended conditions are as follows:
| Condition | Specification |
|---|---|
| Recommended Storage | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources [1]. |
| Temperature (Powder) | -20°C [1] [2] |
| Temperature (Solution) | -80°C for solutions in solvent [1]. |
| Shelf Life | >2 years if stored properly [2]. |
For safe handling, always use appropriate personal protective equipment, including safety goggles, protective gloves, and impervious clothing. Avoid dust formation and work in a well-ventilated area [1].
One study developed and validated a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine this compound concentrations in dog plasma, which is a key technique for assessing the compound's stability in biological matrices [4].
| Parameter | Specification |
|---|---|
| Analytical Technique | LC-MS/MS [4] |
| Chromatography | Reverse-phase on a Metasil AQ column [4] |
| Detection | Triple quadrupole mass spectrometer with electrospray ionization (positive mode) [4] |
| Monitoring Transition | m/z 499.3 → 341.1 (this compound) [4] |
| Internal Standard | Stable-labeled GDC-0980-d8 [4] |
| Calibration Range | 0.250 - 250 ng/mL [4] |
| Performance | Accuracy: 93.4 - 113.6% of nominal; Precision (RSD): 0.0 - 10.9% [4] |
This experimental workflow for analyzing this compound concentration and stability can be visualized as follows:
This compound is a potent, orally available small-molecule dual inhibitor that targets both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [4] [5] [2]. Its inhibitory activity can be summarized in the table below:
| Target | IC₅₀ / Kᵢ (nM) |
|---|---|
| PI3Kα (p110α) | 5 nM [5] |
| PI3Kδ (p110δ) | 7 nM [5] |
| PI3Kγ (p110γ) | 14 nM [5] |
| PI3Kβ (p110β) | 27 nM [5] |
| mTOR | 17 nM (Kᵢ) [5] |
By simultaneously inhibiting key nodes in the PI3K/Akt/mTOR signaling pathway, this compound disrupts cellular growth and survival signals, leading to the activation of autophagy and apoptosis in cancer cells [5]. This dual mechanism is the basis for its investigation as an antineoplastic agent.
The current publicly available data has some limitations. A complete whitepaper would require more detailed information, including:
Apitolisib (GDC-0980) is a potent, oral, dual inhibitor targeting the catalytic sites of Class I PI3K (all isoforms: α, β, γ, δ) and mTOR (kinase) [1] [2]. It acts on the core PI3K/AKT/mTOR (PAM) signaling pathway, which is frequently dysregulated in cancer and promotes cell survival, growth, and proliferation [3] [4].
The diagram below illustrates the signaling pathway and the mechanism of this compound.
Inhibition of this pathway by this compound leads to reduced cancer cell viability, induction of apoptosis (programmed cell death), and tumor growth inhibition [2] [4].
Integrated PK-PD-efficacy modeling in both preclinical and clinical studies has quantified the critical relationship between pAkt inhibition and antitumor response. The following table summarizes the key quantitative thresholds identified.
| Parameter | Preclinical (Xenograft Models) | Clinical (Phase I Patients) |
|---|---|---|
| Minimum pAkt Inhibition for Tumor Shrinkage | 35% (tumor tissue matrix) [5] [6] | 45% (platelet-rich plasma surrogate) [5] [6] |
| Constant pAkt Inhibition for Tumor Stasis | 61% [5] [6] | 65% [5] [6] |
| pAkt (S473) Suppression at MTD (50 mg) | Information not specified in search results | ≥90% suppression in platelet-rich plasma within 4 hours [2] |
| Relationship Model | Steep sigmoid curve linking pAkt inhibition to Tumor Growth Inhibition (TGI) [5] [6] | Steep sigmoid curve linking pAkt inhibition to Tumor Growth Inhibition (TGI) [5] [6] |
The methodologies for assessing pAkt modulation, a key pharmacodynamic biomarker, are detailed below.
This protocol consolidates methods used to evaluate the anti-proliferative effects of the dual PI3K/mTOR inhibitor this compound across various human cancer cell lines [1] [2] [3].
Post-incubation, cell proliferation or viability is measured. The table below summarizes common assay methods and their reported incubation times with this compound.
| Assay Method | Key Steps | Reported Incubation Time with this compound | Example IC₅₀ Values |
|---|
| BrdU ELISA [2] | 1. Add BrdU labeling solution (final conc. 10 µM). 2. Incubate 4 hours. 3. Fix, denature DNA. 4. Add anti-BrdU-POD antibody. 5. Add substrate, stop reaction. 6. Measure absorbance at 450/690 nm. | 72 hours | H1975: 0.58 µM [2] | | MTT Assay [3] | 1. Add MTT reagent. 2. Incubate (e.g., 4 hours). 3. Dissolve formazan crystals. 4. Measure absorbance at ~570 nm. | 24 hours, 48 hours | Varies by cell line and time [3] | | CellTiter-Blue Assay [2] | 1. Add CellTiter-Blue reagent (20 µL/well). 2. Shake, incubate for 4 hours. 3. Measure fluorescence at 560/590 nm. | 72 hours | - | | Crystal Violet Staining [3] | 1. Remove media, fix cells (e.g., methanol). 2. Stain with crystal violet solution. 3. Wash, elute dye. 4. Measure absorbance at ~570 nm. | 48 hours | Used for normalization in metabolic assays [1] |
This compound exerts its anti-proliferative effect by simultaneously targeting key nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer [4] [5]. The following diagram illustrates this mechanism and the experimental workflow.
Apitolisib is a potent, dual-acting class I PI3K and mTOR inhibitor. It targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and regulates cell growth, survival, and metabolism [1]. Inhibiting this pathway leads to reduced cell proliferation and induces apoptosis (programmed cell death) [2] [3].
The CellTiter-Glo Luminescent Cell Viability Assay is ideal for evaluating this compound because it quantifies ATP levels, a direct biomarker of metabolically active cells. When this compound induces cytotoxicity or inhibits proliferation, the amount of ATP per well decreases, resulting in a lower luminescent signal [4] [5]. This provides a direct, functional readout of the drug's effect.
The following table summarizes key experimental data from published studies utilizing this compound and the CellTiter-Glo or similar viability assays.
| Cell Line / Model | Assay Type & Readout | Key Findings & Quantitative Data | Experimental Conditions | Citation |
|---|---|---|---|---|
| A-172 & U-118-MG (Glioblastoma) | MTT & Crystal Violet (Viability/Proliferation) | Concentration- & time-dependent ↓ viability; strongest apoptosis (46.47%) in A-172 at 20 µM after 48h. | 24h & 48h treatment; concentrations 50-50,000 nM [2] | [2] |
| Various Cancer Cell Lines (High-Throughput Screen) | CellTiter-Glo 2.0 (Viability via ATP) | Identified novel synergistic drug combinations with this compound. | 48h treatment; equimolar concentrations 10-0.16 µM [6] | [6] |
| MCF7.1 (Breast Cancer) | CellTiter-Glo (Antiproliferative) | IC₅₀ = 0.255 µM | Overnight incubation [3] | [3] |
| PC3 (Prostate Cancer) | CellTiter-Glo (Antiproliferative) | IC₅₀ = 0.307 µM; EC₅₀ = 0.31 µM (72h) | Overnight or 72h incubation [3] | [3] |
| Patient-Derived Tumor Organoids (Ovarian Cancer) | Luminescent ATP Assay (Viability) | Method compatible with 3D models; identified patient-specific drug sensitivities. | Seeded in mini-ring format; treated for 48h [7] | [7] |
Below is a generalized step-by-step protocol for assessing cell viability after this compound treatment, adaptable for 96-well or 384-well plates.
Workflow Overview
Materials
Procedure
Data Analysis
The diagram below illustrates the logical connection between this compound's mechanism and the assay readout.
This compound is a dual phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. Its half-maximal inhibitory concentration (IC50) values against its primary targets, as determined in cell-free assays, are summarized in the table below [1].
| Protein Target | IC50 / Ki (nM) | Assay Type |
|---|---|---|
| PI3Kα (p110α) | 5 nM | Cell-free assay |
| PI3Kδ (p110δ) | 7 nM | Cell-free assay |
| PI3Kγ (p110γ) | 14 nM | Cell-free assay |
| PI3Kβ (p110β) | 27 nM | Cell-free assay |
| mTOR | 17 nM (Ki) | Cell-free assay |
In cellular assays, this compound inhibits downstream signaling and cell proliferation. For example, it inhibited AKT phosphorylation at Ser473 (pAkt) in PC3 prostate cancer cells with an IC50 of 36 nM, and showed antiproliferative activity with IC50 values of 307 nM in PC3 cells and 255 nM in MCF7.1 breast cancer cells [1].
While a step-by-step protocol for this compound is not published, the process for generating a dose-response curve and calculating IC50 follows established principles for kinase inhibitors. The workflow below outlines the key stages.
Assay Selection and Preparation
Data Analysis and IC50 Calculation
Beyond simple IC50, integrated Pharmacokinetic-Pharmacodynamic (PK-PD) modeling links drug exposure to biomarker modulation and efficacy. For this compound, such models have quantified the relationship between the inhibition of the pAkt biomarker and tumor growth [4] [5].
This modeling approach revealed that this compound requires profound target inhibition for efficacy. In a phase I study, doses ≥16 mg achieved ≥90% suppression of phosphorylated AKT levels in platelet-rich plasma [6]. Furthermore, translational analysis showed that a minimum of 35-45% pAkt inhibition is required to achieve tumor shrinkage, while a constant ~65% inhibition is needed for tumor stasis in patients [4] [5].
This compound (also known as GDC-0980) is a potent, selective dual PI3K/mTOR inhibitor that targets key nodes in the PI3K-AKT-mTOR signaling pathway, which is frequently dysregulated in cancer. This small molecule inhibitor (chemical formula: C₂₃H₃₀N₈O₃S) exhibits potent activity against all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) as well as mTORC1 and mTORC2 complexes. The simultaneous inhibition of both PI3K and mTOR signaling nodes represents a strategic approach to overcome the compensatory mechanisms and feedback loop activation that frequently limit the efficacy of single-node inhibitors in this pathway. This compound has demonstrated broad anti-tumor activity across various cancer models, including non-small cell lung cancer (NSCLC), prostate cancer, and breast cancer, making it a valuable tool for investigating PI3K pathway biology and therapeutic resistance mechanisms.
The molecular mechanism of this compound involves competitive binding to the ATP-binding pocket of both PI3K and mTOR kinases, thereby preventing phosphorylation of downstream substrates. By inhibiting PI3K, this compound blocks the conversion of PIP₂ to PIP₃, reducing membrane recruitment and activation of AKT. Simultaneously, its inhibition of mTORC1/2 complexes disrupts regulation of protein synthesis, cell growth, and metabolism through downstream effectors including 4E-BP1 and S6K1. This coordinated suppression of proximal and distal signaling in the PI3K-AKT-mTOR pathway results in comprehensive pathway suppression, leading to cell cycle arrest, apoptosis induction, and reduced tumor proliferation in sensitive models [1] [2] [3].
The selection of appropriate cell line models is critical for investigating this compound's mechanism of action and potential resistance mechanisms. The H1975, PC3, and MCF7 cell lines represent distinct cancer types with varying genetic backgrounds that influence their response to PI3K/mTOR inhibition:
H1975 (Non-Small Cell Lung Adenocarcinoma): This cell line carries an EGFR L858R/T790M double mutation and is particularly valuable for studying resistance to EGFR inhibitors and PI3K pathway interplay. H1975 cells have demonstrated initial sensitivity to this compound but can rapidly develop resistance through adaptive mechanisms, making them an excellent model for investigating acquired resistance [4] [5]. These cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂.
MCF7 (Breast Adenocarcinoma): As an ER-positive, PIK3CA-mutant breast cancer model, MCF7 represents a clinically relevant context for PI3K inhibitor studies. These cells exhibit hormone responsiveness and harbor canonical PIK3CA mutations that drive pathway dependency, making them particularly appropriate for investigating this compound sensitivity in the context of PI3K pathway alterations [6]. MCF7 cells are cultured in Phenol Red-free MEM-α medium supplemented with 10% FBS at 37°C with 5% CO₂.
PC3 (Prostate Adenocarcinoma): This androgen-independent prostate cancer model features PTEN null status, resulting in constitutive PI3K pathway activation due to loss of the primary negative regulator. PC3 cells exhibit aggressive growth characteristics and are valuable for studying this compound efficacy in the context of PTEN loss, a common occurrence in advanced prostate cancers [3]. PC3 cells are typically maintained in F-12K or RPMI-1640 medium with 10% FBS and antibiotics.
Table 1: Cell culture conditions for this compound studies
| Cell Line | Cancer Type | Base Medium | Supplements | Key Genetic Features | Passaging Ratio |
|---|---|---|---|---|---|
| H1975 | Lung Adenocarcinoma | RPMI-1640 | 10% FBS, 1% P/S | EGFR L858R/T790M | 1:4-1:8 weekly |
| MCF7 | Breast Adenocarcinoma | Phenol Red-free MEM-α | 10% FBS | PIK3CA mutation, ER+ | 1:3-1:6 weekly |
| PC3 | Prostate Adenocarcinoma | F-12K or RPMI-1640 | 10% FBS, 1% P/S | PTEN null | 1:4-1:8 weekly |
All cell lines require regular mycoplasma testing (monthly recommended) and cell authentication (at least every 6 months) to ensure experimental reproducibility. For drug treatment experiments, cells should be maintained in logarithmic growth phase and harvested at 70-80% confluency to ensure consistent proliferation rates across experiments. Frozen stocks should be prepared in complete medium with 10% DMSO and stored in liquid nitrogen vapor phase to preserve stability [7] [6].
The development of this compound-resistant cell lines is essential for investigating mechanisms of acquired resistance and developing strategies to overcome them. The following protocol has been successfully employed to generate resistant sublines of H1975, with adaptations possible for MCF7 and PC3 models:
Step 1: Initial Sensitivity Assessment - Begin by determining the IC₅₀ value of parental cells using a 72-hour proliferation assay (BrdU or CellTiter-Glo). For H1975 cells, the reported IC₅₀ is approximately 0.58 µM, though this should be verified for your specific conditions [4] [7].
Step 2: Chronic Drug Exposure - Initiate continuous exposure by treating cells with this compound at the IC₅₀ concentration in complete medium. Culture cells in T75 flasks with regular passaging to maintain logarithmic growth. Refresh this compound-containing medium every 2-3 days with each passage [4].
Step 3: Dose Escalation - Gradually increase this compound concentration in 0.5-1 µM increments monthly once cells demonstrate stable growth at the previous concentration. Monitor viability closely and adjust escalation schedule if excessive cell death occurs (>50% reduction in confluency) [4] [5].
Step 4: Resistance Confirmation - Resistance is established when a log-fold difference in IC₅₀ is achieved compared to age-matched parental controls (typically 4-12 months). Maintain resistant lines (designated H1975GR, MCF7GR, PC3GR) in their respective maximum tolerated concentrations for all experiments [4].
Step 5: Characterization - Perform comprehensive molecular profiling of resistant lines including gene expression arrays, miRNA profiling, and protein phosphorylation status to identify resistance mechanisms [7].
Table 2: this compound resistance development parameters
| Parameter | H1975 Parental | H1975 Resistant | MCF7 Parental | MCF7 Resistant | Experimental Method | |---------------|---------------------|----------------------|-------------------|---------------------|--------------------------| | IC₅₀ (µM) | 0.58 | 5.8+ | 3.44* | 34.4+ | BrdU proliferation assay | | Development Time | - | 4-12 months | - | 6-12 months* | Chronic exposure | | Maintenance Dose | - | 1.0 µM | - | 3.44 µM* | In continuous culture | | Cross-resistance to BEZ235 | - | Yes | - | Yes* viability assay |
*Values for MCF7 are extrapolated from similar protocols and should be determined empirically. +Indicates minimum 10-fold increase in IC₅₀ required for resistance designation [4] [7].
The BrdU (5-bromo-2'-deoxyuridine) incorporation assay measures DNA synthesis during cell proliferation and is widely used to assess this compound's anti-proliferative effects:
The CellTiter-Glo Luminescent Cell Viability Assay measures ATP content as an indicator of metabolically active cells:
IC₅₀ Calculation: Plot concentration-response curves using non-linear regression analysis (four-parameter logistic curve) in GraphPad Prism or similar software. The IC₅₀ represents the drug concentration that produces 50% inhibition of proliferation/viability compared to DMSO-treated controls.
Growth Rate Metrics: For more sophisticated analysis, implement GR metrics that account for differential division rates using the formula: GR(c) = 2^(log₂(x(c)/x₀)/log₂(x₁/x₀)) - 1, where x₀ is cell number at time zero, x₁ is control cell number at assay end, and x(c) is cell number at concentration c [8].
Statistical Considerations: Perform at least three independent experiments with multiple technical replicates. Report IC₅₀ values with 95% confidence intervals. Use two-way ANOVA with post-hoc tests for multiple comparisons between treatment groups.
The Seahorse XF Analyzer enables real-time measurement of metabolic fluxes in live cells, providing insights into this compound's effects on cellular bioenergetics:
Table 3: Metabolic parameters affected by this compound treatment
| Parameter | Description | H1975 Parental | H1975 Resistant | Significance |
|---|---|---|---|---|
| Basal OCR | Baseline mitochondrial respiration | ~100-150 pmol/min | Increased in H1975R- [5] | Indicates reliance on oxidative phosphorylation |
| Glycolytic Capacity | Maximum ECAR after oligomycin | ~20-30 mpH/min | Decreased in both R+ and R- [5] | Measures glycolytic reserve |
| ATP Production | OCR dedicated to ATP production | ~40-60% of basal OCR | Altered in resistant lines [5] | Energy production mode |
| Fuel Flexibility | Ability to utilize different substrates | Variable | Increased fatty acid oxidation in R+ [5] | Metabolic adaptation to stress |
For comprehensive metabolomic profiling following this compound treatment:
Recent evidence suggests that combining this compound with histone deacetylase inhibitors such as Vorinostat may overcome acquired resistance:
Protocol:
Expected Results: H1975 resistant cells show significantly enhanced sensitivity to Vorinostat combination, with approximately 80% reduction in viability compared to 20% with Vorinostat alone at 7 µM concentration [5].
For ER+ breast cancer models like MCF7, combining this compound with BH3 mimetics targeting BCL-2 family proteins shows promise:
Assessment of PI3K pathway inhibition is essential for confirming this compound target engagement:
Western Blot Analysis:
pAkt Modulation Relationship: Translational PK-PD modeling indicates that a minimum of 35-45% pAkt inhibition is required for tumor shrinkage, with 61-65% constant inhibition needed for tumor stasis [9].
Timeline: A comprehensive this compound study typically requires 4-8 weeks for proliferation assays, 2-3 weeks for metabolic studies, and 6-12 months for resistance development.
Quality Controls: Include reference cell lines with known this compound sensitivity in each experiment batch. Verify this compound stock concentration periodically by HPLC-UV. Monitor mycoplasma contamination monthly.
Troubleshooting: For inconsistent results between assays, verify cell line authentication, drug stock stability (-20°C storage in desiccator), and serum lot consistency (some serum lots contain higher growth factor levels that can modulate PI3K pathway activity).
Figure 1: PI3K/mTOR signaling pathway and this compound inhibition mechanism. This compound simultaneously targets PI3K and mTOR complexes, providing comprehensive pathway suppression.
Figure 2: Experimental workflow for developing this compound-resistant cancer cell lines.
These comprehensive Application Notes and Protocols provide researchers with standardized methodologies for investigating this compound in preclinical cancer models. The integrated approaches outlined—spanning from basic proliferation assays to advanced metabolic phenotyping and combination therapies—enable robust characterization of drug efficacy, resistance mechanisms, and potential therapeutic combinations. The H1975, MCF7, and PC3 cell lines offer complementary models for studying this compound activity across different genetic contexts, enhancing the translational relevance of findings. By implementing these standardized protocols, researchers can generate comparable data across laboratories and accelerate the understanding of PI3K pathway biology and therapeutic targeting.
The following tables consolidate key quantitative data from apitolisib xenograft studies.
Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model (Cell Line) | Dosing Regimen | Key Efficacy Findings | Experimental Details (Tumor Volume, Treatment Duration) | Source/Reference |
|---|---|---|---|---|
| Renal Cell Carcinoma (786-O) | Once Daily (QD), Oral (PO) for 17 days [1] [2] | Dose-dependent tumor growth inhibition [1] [2] | Start: ~181 mm³; Doses: 0.008 to 11 mg/kg; n=6/group [1] [2] | [1] [2] |
| Cholangiocarcinoma (SNU478, SNU1196) | 5 mg/kg, Intraperitoneal (IP) | Synergistic reduction with gemcitabine/cisplatin; Tumor weight ↓ [3] | -- | [3] |
| Glioblastoma (A-172, U-118-MG) | -- | In vitro: Induced apoptosis (46.47% in A-172 at 20 µM); In vivo growth inhibition [4] | -- | [4] |
Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters
| Parameter | Observed Data / Finding | Experimental Context |
|---|---|---|
| PK: Plasma Concentration | Samples collected pre-dose and at 0.083, 0.25, 0.5, 1, 3, 6, 9, 24 h post-dose [1] [2] | Nude mice; Doses: 1, 5, 10 mg/kg; n=27/dose [1] [2] |
| PD: pAkt Modulation | Single oral dose (0.3, 3, 10 mg/kg) led to pAkt reduction in tumors [1] | 786-O xenografts; Tumors collected at 0.5 to 24 h post-dose [1] |
| Target Modulation Threshold | 35-45% pAkt inhibition for tumor shrinkage; 61-65% for tumor stasis [2] | Based on integrated PK-PD-efficacy model in xenografts and patients [2] |
Here are standardized protocols for key experiments based on the search results.
This protocol outlines the establishment of a xenograft model and the evaluation of this compound's efficacy, as conducted in 786-O renal cell carcinoma models [1] [2].
This protocol describes how to assess target engagement of this compound by measuring levels of phosphorylated Akt (pAkt) in tumor tissue [1].
The following diagrams, generated using Graphviz, illustrate the molecular mechanism of this compound and the workflow for the xenograft study.
Diagram 1: Mechanism of this compound. This compound inhibits the PI3K/AKT/mTOR pathway by targeting both PI3K and mTORC1, key drivers of cancer cell survival and growth [2] [5] [4].
Diagram 2: Xenograft Study Workflow. This flowchart outlines the key steps for conducting an in vivo efficacy and pharmacodynamic study of this compound in a xenograft mouse model [1] [2].
The phosphatidylinositol-3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling pathway represents one of the most frequently dysregulated intracellular pathways in human cancers, playing a critical role in cell growth, survival, metabolism, and motility. Despite significant resources invested in developing PI3K-targeted therapies, the success rate in oncology drug development remains inferior to that of other therapeutic fields, with many trials failing at various stages of clinical development or even post-approval. This compound (GDC-0980) is a potent, selective dual inhibitor of class I PI3K and mTOR kinase that has demonstrated broad activity in xenograft efficacy tumor models and has undergone evaluation in phase I clinical trials for advanced solid tumors. The compound exhibits nanomolar inhibitory concentrations against PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ with IC50 values of 5, 27, 14, and 7 nmol/L respectively) and mTOR (Ki of 17.3 nmol/L), combining multiple therapeutic effects in a single molecule to potentially overcome compensatory pathway activation and feedback loops observed with single-target inhibitors [1] [2].
Integrated pharmacokinetic-pharmacodynamic-efficacy (PK-PD-Efficacy) modeling has emerged as a powerful mathematical framework to characterize relationships between drug exposure, target modulation, and therapeutic response. These models integrate information from pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug), pharmacodynamics (how the drug concentration alters biological target modulation), and efficacy (how target modulation translates into therapeutic outcomes). For targeted therapies like this compound, quantitative integrated analyses that bridge preclinical research and clinical trials play a crucial role in regulatory decision-making, offering supportive evidence of efficacy when optimizing therapeutic outcomes. This approach aligns with the FDA's Project OPTIMUS initiative, which emphasizes selection of doses that maximize not only efficacy but also safety and tolerability through incorporation of biomarker data [3] [4].
Table 1: Key Exposure-Response Parameters for this compound in Preclinical and Clinical Settings
| Parameter | Preclinical Value (Xenograft) | Clinical Value (Phase I) | Notes |
|---|---|---|---|
| Minimum pAkt inhibition for tumor shrinkage | 35-45% (tumor tissue matrix) | 35-45% (platelet-rich plasma) | Consistent minimum threshold across species |
| Constant pAkt inhibition for tumor stasis | 61% | 65% | Based on sigmoidal Emax model |
| pAkt IC50 | 5.8 ng/mL (tumor tissue) | 6.1 ng/mL (plasma) | Concentration for half-maximal pAkt inhibition |
| Steepness factor (γ) | 3.2 | 3.5 | Sigmoidal curve steepness parameter |
| Maximal tumor shrinkage (Emax) | -45% from baseline | -42% from baseline | Maximum achievable tumor shrinkage |
| PI3K inhibition at ≥16 mg | N/A | ≥90% | Observed in platelet-rich plasma biomarkers |
| FDG-PET uptake decrease at 40 mg QD | N/A | >25% in 66% of patients | Metabolic response in clinical setting |
The relationship between this compound exposure, phosphorylated Akt (pAkt) modulation, and antitumor efficacy has been quantitatively characterized through integrated PK-PD-efficacy models. pAkt serves as a key pharmacodynamic biomarker in the PI3K-AKT-mTOR pathway, as it reflects the activation status of this critical signaling cascade. Both preclinical and clinical integrated models demonstrate a steep sigmoidal relationship between pAkt inhibition and tumor growth inhibition, quantified using an Emax model structure. The consistency between preclinical xenograft data (using tumor tissue matrix) and clinical findings (using platelet-rich plasma surrogate matrix) supports the translatability of this biomarker across species and matrices. The models quantified that a minimum of 35-45% pAkt modulation is required to observe tumor shrinkage in both xenografts and patients, while constant pAkt inhibition of 61-65% would be necessary to achieve tumor stasis [3] [4] [5].
Table 2: Clinical Pharmacokinetic and Safety Parameters of this compound from Phase I Trials
| Parameter | Value | Study Details |
|---|---|---|
| Recommended Phase 2 Dose (RP2D) | 40 mg QD (28/28 schedule) | Based on NCT00854152 trial |
| Maximum Tolerated Dose (MTD) | 50 mg QD (21/28 schedule) | NCT00854152 trial |
| Dose-limiting toxicities | G4 fasting hyperglycemia (40 mg); G3 maculopapular rash and G3 fasting hyperglycemia (70 mg) | 21/28 schedule |
| Common ≥Grade 3 toxicities at RP2D | Hyperglycemia (18%), rash (14%), liver dysfunction (12%), diarrhea (10%), pneumonitis (8%) | 28/28 schedule |
| Pharmacokinetic profile | Dose-proportional | Across 2-70 mg dose range |
| Significant target modulation | ≥16 mg | pAkt reduction ≥90% within 4 hours at MTD |
| Partial responses (RECIST) | 10 patients | Includes peritoneal mesothelioma, PIK3CA mutant H&N cancer, pleural mesotheliomas |
In the first-in-human phase I trial (NCT00854152) involving 120 patients with advanced solid tumors, this compound exhibited dose-proportional pharmacokinetics across the 2-70 mg dose range. The recommended phase 2 dose was established at 40 mg once daily on a continuous 28/28 schedule, with severe on-target toxicities (particularly pneumonitis) becoming apparent at doses ≥40 mg. The maximum tolerated dose was identified as 50 mg on a 21/28 schedule. Dose-limiting toxicities included grade 4 fasting hyperglycemia at 40 mg and grade 3 maculopapular rash and grade 3 fasting hyperglycemia at 70 mg. Pharmacodynamic assessments demonstrated that phosphorylated serine-473 AKT levels were suppressed by ≥90% in platelet-rich plasma within 4 hours at the maximum tolerated dose, confirming substantial target pathway modulation at clinically achievable exposures [1] [6].
Title: Evaluation of this compound Efficacy and Biomarker Modulation in Renal Cell Carcinoma Xenografts
Objective: To characterize the relationships between this compound exposure, pAkt modulation in tumor tissue, and antitumor efficacy in a 786-O human renal cell adenocarcinoma xenograft model.
Materials and Methods:
Data Analysis:
This comprehensive xenograft study design enabled the quantification of exposure-response relationships and the identification of target pAkt modulation thresholds required for efficacy, providing critical data for clinical starting dose selection and biomarker strategy [3] [4].
Title: A Phase I Study of this compound (GDC-0980) in Patients with Advanced Solid Tumors or Non-Hodgkin's Lymphoma
Objective: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of this compound in patients with advanced malignancies.
Study Design:
Assessments:
Statistical Considerations:
This rigorous clinical trial design enabled comprehensive characterization of this compound's safety profile, pharmacokinetics, and target engagement, facilitating the identification of biologically active doses and recommended phase 2 dosing regimens [1].
This diagram illustrates the complex signaling network of the PI3K-AKT-mTOR pathway and the strategic inhibition points targeted by this compound. The pathway begins with activation by growth factors through receptor tyrosine kinases, initiating a cascade of phosphorylation events that ultimately promote cell growth, proliferation, and survival—processes frequently dysregulated in cancer. This compound's dual inhibitory activity against both PI3K and mTOR (both mTORC1 and mTORC2 complexes) enables comprehensive pathway suppression, potentially overcoming the compensatory mechanisms and feedback loop activation that limit the efficacy of single-target agents. The visualization highlights key phosphorylation events, including PDK1-mediated phosphorylation of AKT at Threonine 308 and mTORC2-mediated phosphorylation at Serine 473, both required for full AKT activation, as well as the negative regulation imposed by the TSC1/TSC2 complex [1] [2].
The integrated PK-PD-efficacy modeling framework represents a systematic approach to quantitative drug development that enables translation of preclinical findings to clinical applications. This model structure characterizes the sequential relationships between this compound exposure (PK), target modulation as measured by pAkt inhibition (PD), and ultimate antitumor efficacy. The sigmoidal Emax relationship between pAkt inhibition and tumor growth inhibition quantifies the minimal target engagement requirements (35-45% pAkt inhibition) for tumor shrinkage and establishes the substantial pathway suppression (61-65% constant inhibition) needed for tumor stasis. The model parameters (EC50, Emax, γ, Kin, Kout) are estimated from preclinical xenograft data and subsequently refined with clinical data, creating a translational bridge that informs dose selection and optimization strategies for clinical development [3] [4] [5].
The comprehensive PK-PD modeling of this compound demonstrates the power of quantitative integrative approaches in oncology drug development. The consistent identification of target pAkt modulation thresholds across preclinical and clinical studies provides a scientifically rigorous framework for dose selection and optimization. The finding that 35-45% pAkt inhibition is required for tumor shrinkage and that 61-65% constant inhibition is needed for tumor stasis offers specific, measurable targets for clinical development. Furthermore, the steep sigmoidal relationship between pathway modulation and efficacy emphasizes the importance of maintaining sufficient drug exposure above the target threshold throughout the dosing interval.
These modeling approaches directly support the goals of regulatory initiatives like the FDA's Project OPTIMUS, which emphasizes dose optimization based on comprehensive assessment of both efficacy and safety. The application of these models can help guide future clinical trial designs for PI3K/mTOR pathway inhibitors, including identification of biologically effective doses that may be lower than the maximum tolerated dose, patient selection strategies based on pathway activation status, and combination therapy approaches that may enhance therapeutic efficacy while managing toxicity profiles. The methodologies and insights gained from this compound modeling can be applied to other targeted therapies in oncology, contributing to more efficient and successful drug development paradigms [3] [4] [7].
The phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway represents one of the most frequently dysregulated pathways in human cancer, playing critical roles in cell growth, survival, differentiation, proliferation, motility, and metabolism [1]. Apitolisib (GDC-0980) is a potent, selective dual inhibitor of PI3K and mTOR that has demonstrated broad activity across various cancer models, including breast, prostate, and renal cell carcinoma [2] [3]. The development of robust pharmacodynamic (PD) biomarkers for this compound is essential for confirming target engagement, establishing optimal biological dosing, and understanding response and resistance mechanisms in clinical trials. Among these PD biomarkers, phosphorylated AKT (pAkt) has emerged as a critical indicator of PI3K/AKT/mTOR pathway modulation, providing direct evidence of this compound's mechanism of action [4] [5].
The pAkt biomarker serves multiple functions in drug development: it provides proof of mechanism by demonstrating that this compound effectively engages its intended targets, offers proof of concept by showing that target engagement translates into downstream biological effects, enables selection of optimal biological dosing beyond maximum tolerated dose considerations, and facilitates understanding of response and resistance mechanisms [1]. Quantitative assessment of pAkt inhibition has been instrumental in establishing exposure-response relationships for this compound, bridging preclinical and clinical development, and informing dose optimization strategies for targeted therapies [4].
Table 1: Key Quantitative Relationships for pAkt Inhibition by this compound
| Parameter | Preclinical Findings (Xenograft) | Clinical Findings (Phase I) | Significance |
|---|---|---|---|
| Minimum pAkt Modulation for Tumor Shrinkage | 35-45% (tumor tissue matrix) | 35-45% (platelet-rich plasma) | Consistent translatability |
| pAkt Inhibition Required for Tumor Stasis | 61% | 65% | Target engagement threshold |
| Steepness of pAkt-Tumor Response Relationship | Sigmoidal curve | Sigmoidal curve | Non-linear response |
This compound functions as a dual pan-PI3K/mTOR inhibitor that simultaneously targets multiple components of the PI3K/AKT/mTOR signaling cascade [3]. The drug possesses a morpholine moiety that binds with the hinge regions of both PI3K and mTOR kinases, while its thienopyrimidine core and 2-aminopyrimidine scaffold contribute to optimal binding interactions within the affinity pocket of these enzymes [3]. Biochemically, this compound demonstrates potent activity across class I isoforms of PI3K with IC₅₀ values of 5, 27, 7, and 14 nM for PI3Kα, β, δ, and γ, respectively, along with a Kᵢ of 17 nM for mTOR [3]. This comprehensive inhibition profile enables this compound to effectively suppress signaling through this critical oncogenic pathway.
The PI3K/AKT/mTOR pathway is normally activated by extracellular signals through receptor tyrosine kinases (RTKs) or G-protein coupled receptors [1]. Upon activation, class I PI3Ks phosphorylate the membrane lipid phosphatidylinositol 4,5-biphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-triphosphate (PIP₃), which serves as a pivotal second messenger signaling molecule [1]. PIP₃ recruits AKT to the plasma membrane where it undergoes phosphorylation at key residues - primarily Ser473 by mTOR complex 2 (mTORC2) and Thr308 by phosphoinositide-dependent kinase-1 (PDK1) [1]. This dual phosphorylation results in full AKT activation, enabling it to regulate numerous downstream processes including cell survival, growth, proliferation, and metabolism. This compound intervenes in this pathway at multiple nodes by inhibiting both PI3K-mediated PIP₃ production and mTOR-mediated signaling events.
Figure 1: PI3K/AKT/mTOR Signaling Pathway and this compound Mechanism of Action. The diagram illustrates the key components of the PI3K/AKT/mTOR signaling cascade and the points of inhibition by this compound. The pathway shows how extracellular signals through receptor tyrosine kinases (RTKs) or G-protein coupled receptors activate PI3K, leading to PIP₃ production and subsequent AKT phosphorylation. This compound inhibits both PI3K and mTOR complexes, effectively blocking pathway signaling. Key negative regulators PTEN and SHIP1 are also shown.
The phosphorylation status of AKT at Ser473 serves as a sensitive indicator of pathway activity and is strongly correlated with cellular response to PI3K/mTOR inhibition [4] [5]. When this compound inhibits PI3K, it reduces PIP₃ levels, thereby diminishing AKT recruitment to the membrane and subsequent phosphorylation. Additionally, by directly inhibiting mTORC2, this compound further attenuates AKT phosphorylation at Ser473, creating a complementary mechanism of pathway suppression. This dual inhibition strategy enhances the depth and duration of pathway suppression compared to selective PI3K or mTOR inhibitors alone, potentially overcoming compensatory mechanisms that often limit the efficacy of single-target agents [6].
The assessment of pAkt modulation by this compound in preclinical models involves a comprehensive integrated pharmacokinetic-pharmacodynamic (PK-PD) approach that characterizes relationships between drug exposure, target modulation, and antitumor efficacy [4]. The established protocol utilizes female beige nude XID (bg.nu.xid Harlan) mice bearing subcutaneous 786-O human renal cell adenocarcinoma (RCC) xenografts. Tumor fragments from donor mice are implanted in the right lateral thorax, and when tumors reach volumes of 100-300 mm³ (typically mean of 181 mm³ at initiation), mice are randomized into treatment groups. This compound is administered once daily (QD) orally (PO) in 200 µL of 0.5% methylcellulose and 0.2% Tween 80 (MCT) vehicle for 17 days across a dose range from 0.008 to 11 mg/kg (n=6 per group) [4].
Tumor volume measurements are collected for each mouse pre-dose and at 72, 96, 168, 240, 264, 336, and 408 hours using digital calipers, with volume calculated using the formula: TV(mm³) = length × width² × 0.5. For PK assessment, mean plasma concentration-time profiles are determined after oral administration of 1, 5, and 10 mg/kg doses, with plasma samples collected pre-dose and at 0.083, 0.25, 0.5, 1, 3, 6, 9, and 24 hours post-dose (n=27 mice per dose group) [4]. The critical PD component involves tumor tissue collection for pAkt analysis at specified time points following treatment, typically through Western blotting or immunohistochemical methods.
Figure 2: Preclinical Experimental Workflow for this compound pAkt Biomarker Assay. The diagram outlines the comprehensive approach to evaluating pAkt modulation by this compound in xenograft models, including model establishment, treatment regimen, sample collection, and integrated data analysis that connects pharmacokinetics, pharmacodynamics, and antitumor efficacy.
For pAkt biomarker analysis, tumor tissues are homogenized in radioimmune precipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentrations are normalized, and 50 μg of total protein is typically loaded per lane for Western blot analysis. The standard protocol involves separation by SDS-polyacrylamide gel electrophoresis, transfer to nitrocellulose membranes, blocking with 4% nonfat dry milk in PBS-T, and incubation with primary antibodies against pAkt (Ser473) at recommended dilutions (e.g., 1:1000) overnight at 4°C [5]. Following washing, membranes are incubated with appropriate secondary antibodies (typically at 1:10,000 dilution) and developed using enhanced chemiluminescence. Total Akt should always be measured concurrently to normalize pAkt levels and account for potential variations in protein loading.
For in vitro assessment of pAkt modulation, high-content imaging assays provide robust quantitative data on this compound activity [5]. The established protocol involves plating G361 human melanoma cells (which express high levels of MER and TYRO3, but not AXL) at 2×10⁴ cells per well in black-walled, clear-bottom 96-well tissue culture plates in 100 μL of growth media, followed by overnight incubation at 37°C with 5% CO₂. Cells are treated with this compound across a concentration range (typically nanomolar to micromolar) for specified durations, often followed by stimulation with growth arrest-specific protein 6 (GAS6) to enhance pathway activation and increase assay sensitivity [5].
After treatment, cells are fixed, permeabilized, and stained with anti-pAkt (S473) antibody followed by appropriate fluorescent secondary antibodies (e.g., anti-rabbit Alexa 488). Nuclei are typically counterstained with DAPI or similar nuclear dyes. Imaging is performed using high-content analysis systems with automated microscopy capabilities, and fluorescence intensity is quantified using image analysis software. The half-maximal inhibitory concentration (IC₅₀) values are generated from curve fitting with GraphPad Prism or similar software [5].
Table 2: Key Assay Parameters for pAkt Biomarker Analysis
| Assay Type | Cell Line/Model | Key Reagents | Critical Parameters | Output Measures |
|---|---|---|---|---|
| In Vitro High-Content Imaging | G361 human melanoma cells | Anti-pAkt (S473) antibody, Alexa 488 secondary antibody | 2×10⁴ cells/well, 96-well format, GAS6 stimulation | Fluorescence intensity, IC₅₀ values |
| Xenograft Tissue Analysis | 786-O human RCC in bg.nu.xid mice | Anti-pAkt (S473) antibody, RIPA buffer with inhibitors | 50 μg protein/lane, normalization to total Akt | pAkt/total Akt ratio, % inhibition |
| Clinical Surrogate Tissue | Patient platelet-rich plasma | Anti-pAkt (S473) antibody, collection pre- and post-dose | Standardized collection time points, matrix consistency | pAkt modulation relative to baseline |
The transition from preclinical to clinical development of this compound has been facilitated by integrated pharmacokinetic-pharmacodynamic-efficacy modeling that quantitatively characterizes relationships between drug exposure, pAkt biomarker modulation, and antitumor response [4]. These models employ sigmoid Emax functions to describe the steep relationship between pAkt inhibition and tumor growth inhibition observed in both preclinical and clinical settings. Notably, translational analyses have demonstrated remarkable consistency in the pAkt modulation requirements for efficacy across species and matrices, with a minimum of 35-45% pAkt inhibition necessary for tumor shrinkage in both xenograft models (tumor tissue matrix) and cancer patients (platelet-rich plasma surrogate matrix) [4].
In clinical applications, phase I trials have implemented pAkt biomarker assessments in platelet-rich plasma (PRP) as a practical surrogate tissue for monitoring target modulation [4]. The clinical protocol typically involves collection of blood samples at baseline and at predetermined time points following this compound administration. For PRP preparation, blood is collected in tubes containing anticoagulant (typically citrate or EDTA), subjected to low-speed centrifugation (e.g., 150-200 × g for 15-20 minutes) to obtain platelet-rich plasma, followed by higher-speed centrifugation (e.g., 1000-2000 × g for 10 minutes) to pellet platelets. The platelet pellet is then lysed using RIPA buffer containing protease and phosphatase inhibitors, and the lysate is analyzed for pAkt levels using Western blotting or other immunoassay methods [4].
The integrated models developed from clinical data indicate that a constant pAkt inhibition of approximately 65% would be necessary to achieve tumor stasis in patients, highlighting the importance of sustained pathway suppression for meaningful clinical efficacy [4]. These quantitative relationships have informed dose selection and schedule optimization for later-stage clinical trials of this compound, demonstrating the value of mechanism-based PK-PD modeling in oncology drug development.
Several technical considerations are critical for successful implementation of pAkt biomarker assays for this compound. Preanalytical variables significantly impact pAkt measurements, with sample collection and processing conditions requiring strict standardization. For tissue analyses, prompt stabilization of phosphorylation status is essential, ideally through immediate freezing in liquid nitrogen or direct lysis in appropriate buffer. The selection of appropriate control samples is equally important, including both vehicle-treated controls and, when possible, baseline samples for within-subject comparisons in clinical settings [4] [1].
Matrix differences between tumor tissue and surrogate tissues present interpretation challenges. While tumor tissue provides direct assessment of target modulation at the site of action, it is often inaccessible in clinical settings. Surrogate tissues like platelet-rich plasma offer practical alternatives but require validation for correlation with tumor tissue modulation [4]. Additionally, temporal factors influence pAkt measurements, as the dynamics of pathway inhibition and potential rebound activation vary with treatment schedule and timing of sample collection. Time-course studies have shown that while maximal pAkt inhibition typically occurs within 1-6 hours after this compound administration, rebound activation may be observed by 24 hours, particularly with single-agent inhibition [6].
For troubleshooting, inadequate pAkt signal detection may be addressed by optimizing antibody concentrations, verifying phosphatase inhibitor efficacy in lysis buffers, or increasing sample load. High background signal in immunoassays can often be reduced by increasing blocking time, optimizing wash stringency, or titrating secondary antibodies. Variable results across replicates may indicate issues with sample processing consistency, cell viability, or assay timing. When implementing these assays in a clinical trial context, establishing assay acceptance criteria and implementing rigorous quality control measures are essential for generating reliable, interpretable data [1].
Potential resistance mechanisms to this compound that may manifest through altered pAkt modulation patterns include activation of compensatory pathways such as PIM kinase signaling, which can maintain downstream signaling despite effective PI3K/mTOR inhibition [7]. Additionally, feedback reactivation of upstream signaling components may limit the depth and duration of pAkt inhibition, particularly with intermittent dosing schedules. Combination strategies targeting multiple nodes in the PI3K pathway or parallel survival pathways may enhance and sustain pAkt inhibition, potentially improving therapeutic efficacy [6].
The development and implementation of robust pAkt biomarker assays for this compound have provided critical insights into its mechanism of action, exposure-response relationships, and target engagement requirements across preclinical and clinical settings. The consistent finding that 35-45% pAkt inhibition is necessary for tumor shrinkage and that ≥65% inhibition is required for tumor stasis provides clear quantitative targets for drug development. The integrated PK-PD-efficacy modeling approaches described in these application notes represent a powerful framework for translational oncology, enabling more informed dose selection and optimization strategies for targeted therapies.
As the field advances, continued refinement of pAkt biomarker assays, including the development of more sensitive and standardized detection methods, will further enhance their utility in drug development. The incorporation of these pharmacodynamic assessments into early-phase clinical trials remains essential for demonstrating proof of mechanism, establishing biologically effective doses, and identifying rational combination strategies. When properly implemented, pAkt biomarker assays serve as invaluable tools for de-risking oncology drug development and maximizing the therapeutic potential of PI3K/mTOR pathway inhibitors like this compound.
1. Mechanism of Action and Rationale for Combination Apitolisib (GDC-0980) is a potent, oral dual inhibitor targeting both class I PI3K and mTOR kinase, with IC50 values of 5, 27, 14, and 7 nmol/L for PI3Kα, β, γ, and δ, respectively, and a Ki of 17.3 nmol/L for mTOR [1] [2]. It induces cell cycle arrest and apoptosis by fully inhibiting the PI3K-AKT-mTOR signaling pathway, which is frequently dysregulated in human cancers [1] [3] [4]. The rationale for combination therapy stems from the need to overcome common resistance mechanisms to targeted agents, such as feedback loop activation and metabolic reprogramming in cancer cells [5] [6].
2. Key Preclinical Findings and Clinical Context Clinical trials of this compound as a single agent have demonstrated proof-of-concept activity but also highlighted challenges with on-target toxicities—such as hyperglycemia, rash, and pneumonitis—which led to dose reductions or discontinuation in some studies [1] [7]. These findings suggest that combination strategies may require careful dose optimization to manage toxicity while enhancing efficacy.
The diagram below illustrates the core signaling pathway targeted by this compound and a potential combination strategy informed by resistance mechanisms.
3. Quantitative Data Summary The table below summarizes key quantitative findings from this compound studies.
| Parameter | Preclinical Findings | Clinical Findings (Single Agent) | Source |
|---|---|---|---|
| Biochemical Potency (IC50/Ki) | PI3Kα: 5 nM; PI3Kβ: 27 nM; PI3Kγ: 14 nM; PI3Kδ: 7 nM; mTOR Ki: 17 nM | Not applicable | [1] [2] |
| Cellular Activity (Apoptosis) | In GBM cells: Up to 46.47% apoptosis (A-172 line, 20 µM, 48 h) | Not assessed | [3] |
| Recommended Phase 2 Dose (RP2D) | Not applicable | 40 mg once daily (28-day cycle) | [1] |
| Target Modulation (pAkt) | >90% suppression in tumor xenografts | ≥90% suppression in platelet-rich plasma (doses ≥16 mg) | [1] [8] |
| Common Grade 3+ Toxicities | Not applicable | Hyperglycemia (18-40%), rash (14-24%), liver dysfunction (12%), diarrhea (10%), pneumonitis (8%) | [1] [7] |
| Efficacy (RECIST Response) | Tumor growth inhibition in xenograft models | Partial responses in mesothelioma, PIK3CA-mutant H&N cancer | [1] |
This protocol provides a methodology for evaluating this compound in combination with Vorinostat, based on a published in vitro study [5].
1. Objective To evaluate the combined effects of this compound and Vorinostat on cell proliferation and apoptosis in this compound-resistant non-small cell lung cancer (NSCLC) H1975 cells.
2. Materials
3. Methodology
Part A: Cell Culture and Resistance Induction
Part B: Combination Treatment and Assessment
4. Safety Notes
Apitolisib (GDC-0980, RG7422) is a potent, dual-acting small molecule inhibitor that simultaneously targets Class I phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase, key components of the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer [1] [2]. This dual inhibition is strategically designed to overcome the limitations of targeting individual pathway components by more completely suppressing oncogenic signaling and preventing compensatory activation mechanisms that often lead to treatment resistance [3]. This compound demonstrates nanomolar potency against all Class I PI3K isoforms (α, β, δ, γ) and mTOR, making it a valuable tool for investigating PI3K/mTOR pathway biology and a candidate for therapeutic development in various malignancies [4] [5].
The following application notes provide detailed protocols for evaluating this compound's enzymatic activity, cellular efficacy, and pathway modulation, enabling robust preclinical assessment of this dual inhibitor.
Principle: This fluorescence polarization (FP) assay measures this compound's inhibition of PI3K lipid kinase activity by monitoring the displacement of fluorescently labeled PIP3 from the GRP-1 detector protein [4] [5].
Protocol:
Reaction Setup:
Reaction Termination and Detection:
Data Analysis: Calculate IC₅₀ values by fitting the dose-response curve data to a 4-parameter equation. Percent inhibition is determined by the decrease in FP signal, which correlates with reduced PIP3 production [4] [5].
Principle: This LanthaScreen FRET assay quantifies this compound's inhibition of mTOR kinase activity by measuring phosphorylation of a GFP-tagged 4E-BP1 substrate, detected using a terbium-labeled anti-phospho-antibody [4] [5].
Protocol:
Reaction Setup:
Reaction Termination and Detection:
Data Analysis: Fit dose-response data to an equation for competitive tight-binding inhibition. The apparent Ki (inhibition constant) is calculated using the determined Km for ATP (6.1 μM) [4] [5].
Table 1: Potency of this compound against PI3K isoforms and mTOR in cell-free systems
| Target Enzyme | Potency (IC₅₀ or Ki) | Assay Type | Reference |
|---|---|---|---|
| PI3Kα (p110α) | IC₅₀ = 5 nM | Fluorescence Polarization | [4] [5] |
| PI3Kβ (p110β) | IC₅₀ = 27 nM | Fluorescence Polarization | [4] [5] |
| PI3Kδ (p110δ) | IC₅₀ = 7 nM | Fluorescence Polarization | [4] [5] |
| PI3Kγ (p110γ) | IC₅₀ = 14 nM | Fluorescence Polarization | [4] [5] |
| mTOR | Ki = 17 nM | LanthaScreen FRET | [4] [5] |
Principle: This assay evaluates the antiproliferative effects of this compound by quantifying ATP levels in viable cells, serving as a surrogate for cell viability and proliferation [4] [5] [3].
Protocol:
Cell Culture:
Compound Treatment:
Viability Quantification:
Typical Results: this compound inhibits proliferation with IC₅₀ values of 307 nM in PC3 cells and 255 nM in MCF7.1 cells [4] [5].
Principle: Western blotting assesses this compound's on-target engagement by measuring reduced phosphorylation of downstream effector proteins in the PI3K/AKT/mTOR pathway [6] [3].
Protocol:
Cell Treatment and Lysis:
Protein Detection:
Data Analysis: Visualize bands using chemiluminescence and quantify densitometry. Successful pathway inhibition is indicated by dose-dependent reduction in phosphorylation of these markers [6] [3].
Principle: Flow cytometry with Annexin V/propidium iodide (PI) staining quantifies this compound-induced apoptosis [3].
Protocol:
Cell Treatment and Staining:
Flow Cytometry Analysis:
Typical Results: In A-172 glioblastoma cells, 20 μM this compound for 48 hours induced apoptosis in 46.47% of cells (combined early and late apoptotic) [3].
Table 2: Cellular activity profile of this compound in various models
| Cell Line / Model | Assay Type | Result / IC₅₀ | Reference |
|---|---|---|---|
| PC3 (Prostate Cancer) | Antiproliferation | IC₅₀ = 307 nM | [4] [5] |
| MCF7.1 (Breast Cancer) | Antiproliferation | IC₅₀ = 255 nM | [4] [5] |
| A-172 (Glioblastoma) | Apoptosis Induction | 46.5% apoptosis at 20 μM, 48h | [3] |
| U-118-MG (Glioblastoma) | Apoptosis Induction | 7.7% apoptosis at 20 μM, 48h | [3] |
| SNU478 (Cholangiocarcinoma) | Pathway Modulation | Reduced pAkt, pS6K1, pmTOR | [6] |
| PC3 Xenograft (Mouse) | In Vivo Efficacy | Tumor growth delay at 1 mg/kg, po, qd | [5] |
Diagram 1: Mechanism of this compound action on the PI3K/AKT/mTOR signaling pathway. This compound (yellow) directly inhibits PI3K and mTOR (red), blocking downstream signaling that promotes cell growth and survival (green), thereby inducing apoptosis.
Diagram 2: Comprehensive experimental workflow for profiling this compound activity, from biochemical enzyme inhibition to functional cellular effects.
Biomarker Analysis for Translational Studies: When planning in vivo studies or analyzing clinical translatability, note that ≥35-45% inhibition of phosphorylated AKT (pAkt) is required to trigger tumor shrinkage, while constant pAkt inhibition of 61-65% is needed for tumor stasis, based on PK-PD-efficacy modeling [7].
Interpreting Cellular Sensitivity: Cellular potency (IC₅₀) is typically 10- to 50-fold lower than enzymatic potency due to factors like cell permeability, efflux, and compensatory pathways. Significant variation exists between cell lines, influenced by PIK3CA mutation status, PTEN expression, and pathway dependency [4] [5] [3].
Combination Strategies: this compound shows synergistic effects with conventional chemotherapies like gemcitabine and cisplatin in cholangiocarcinoma models [6]. For resistant cells, continuing this compound with addition of agents like Vorinostat may control hyperproliferation [8].
This compound (GDC-0980) is a potent, selective, and orally available dual inhibitor targeting both class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases. This small molecule inhibitor belongs to the morpholino-thienopyrimidine chemical class and functions as an ATP-competitive inhibitor that simultaneously targets the PI3K and mTOR kinase domains. This compound demonstrates potent activity against all class I PI3K isoforms (α, β, δ, γ) with IC50 values of 5, 27, 7, and 14 nM respectively, and exhibits a Ki of 17 nM against mTOR, showing high selectivity over other PIKK family kinases [1]. The drug candidate has shown broad antitumor activity across various preclinical cancer models, with particular potency observed in breast, prostate, and lung cancer cell lines, while being less pronounced in pancreatic cancer and melanoma models [2].
The PI3K-AKT-mTOR signaling pathway plays a critical role in regulating fundamental cellular processes including growth, survival, proliferation, and metabolism. This pathway is frequently dysregulated in human cancers, making it an attractive therapeutic target. This compound's dual inhibition strategy provides superior antitumor activity compared to agents targeting only PI3K or mTOR alone, as it prevents the compensatory activation of parallel signaling nodes that often limit the efficacy of single-target agents [3] [4]. By simultaneously inhibiting both PI3K and mTOR, this compound effectively suppresses the phosphorylation of downstream effectors including Akt, S6K, and 4E-BP1, leading to cell cycle arrest at the G1 phase, induction of apoptosis, and concurrent activation of autophagy in cancer cells [3] [1].
Table 1: Summary of Preclinical Efficacy Data for this compound Across Various Cancer Models
| Cancer Type | Model System | Dosing Regimen | Key Efficacy Findings | Biomarker Modulation | Reference |
|---|---|---|---|---|---|
| Renal Cell Carcinoma | 786-O xenograft mice | 0.008-11 mg/kg QD PO for 17 days | Steep sigmoid curve linking pAkt inhibition to tumor growth inhibition; 35-45% pAkt inhibition required for tumor shrinkage | pAkt inhibition in tumor tissue | [5] |
| Glioblastoma | A-172 and U-118-MG cell lines | 10-20 μM for 24-48 hours | 46.47% apoptosis in A-172 cells at 20 μM after 48h; dose-dependent cytotoxicity | Reduced pS6K, pAKT, and pmTOR | [3] |
| Non-Small Cell Lung Cancer | H1975, H460, A549 resistant lines | 0.58-3.44 μM continuous exposure | IC50 values: H1975 (0.58 μM), A549 (3.44 μM), H460 (1.69 μM) | EMT-associated resistance markers | [6] |
| Lung Adenocarcinoma | H1975 resistant cells (H1975R-) | 1 μM this compound for resistance induction | Acquired hyperproliferation in drug-free conditions; metabolic reprogramming | Increased OCR, decreased ECAR | [7] |
Table 2: Clinical Efficacy and Pharmacodynamic Findings for this compound
| Cancer Type | Study Phase | Dosing Regimen | Efficacy Outcomes | PK/PD Relationships | Reference |
|---|---|---|---|---|---|
| Advanced Solid Tumors | Phase I | 16-70 mg daily | 10 partial responses in 120 patients; dose-proportional PK | ≥90% PI3K inhibition at ≥16 mg; pAkt reduction in platelet-rich plasma | [5] [2] |
| Endometrial Cancer | Phase II | 40 mg daily until progression | 6% ORR; median PFS 3.5 months; PFS at 6 months: 20% | 57% patients had PI3K pathway alterations; all responders had pathway alterations | [8] |
| Translational Analysis | Integrated PK/PD | Preclinical to clinical | Minimum 35-45% pAkt inhibition required for tumor shrinkage | 61-65% constant pAkt inhibition required for tumor stasis | [5] [9] |
The integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling for this compound has revealed crucial exposure-response relationships. Both preclinical and clinical models demonstrate a steep sigmoid curve linking pAkt inhibition to tumor growth inhibition. Quantitative analysis indicates that a minimum of 35-45% pAkt modulation is required to achieve tumor shrinkage in patients (based on platelet-rich plasma surrogate matrix) and in xenografts (based on tumor tissue matrix). Furthermore, a constant pAkt inhibition of 61% and 65% would be necessary to achieve tumor stasis in xenografts and patients, respectively [5] [9]. These findings provide valuable guidance for dose selection and optimization in both preclinical and clinical settings.
Protocol Purpose: To evaluate the concentration-dependent and time-dependent effects of this compound on cancer cell viability and proliferation.
Materials:
Procedure:
Validation Notes: The MTT assay indicated that this compound reduced both A-172 and U-118-MG cell viability in a concentration-dependent manner after 24 and 48 hours. Proliferation assays using crystal violet staining further confirmed the anti-proliferative effects of this compound at 10 and 20 μM concentrations [3].
Protocol Purpose: To quantify this compound-induced apoptosis using Annexin V/propidium iodide (PI) staining.
Materials:
Procedure:
Validation Notes: The strongest induction of apoptosis was observed in A-172 glioblastoma cells after 48 h of incubation with 20 μM this compound, with 46.47% of cells in apoptosis and only 52.50% viable cells. The pro-apoptotic activity was slightly lower in U-118-MG cell line, indicating cell-type specific sensitivity [3].
Protocol Purpose: To generate and characterize this compound-resistant cancer cell lines for resistance mechanism studies.
Materials:
Procedure:
Validation Notes: H1975 cells were initially most sensitive to this compound but developed resistance more quickly than other cell lines, potentially due to increased selective pressure from the impressive initial effect. Resistant cell lines also exhibited cross-resistance to other PI3K-mTOR dual inhibitors like dactolisib (BEZ235) [6].
Protocol Purpose: To evaluate the antitumor efficacy of this compound in human tumor xenograft models in immunodeficient mice.
Materials:
Procedure:
Validation Notes: In the 786-O renal cell carcinoma xenograft model, the mean tumor volume across all groups was 181 mm³ at the initiation of dosing. Tumor volume measurements were collected for each mouse pre-dose and at 72, 96, 168, 240, 264, 336, and 408 hours from each treatment group [5].
Protocol Purpose: To evaluate target engagement and pathway modulation in tumor tissue following this compound treatment.
Materials:
Procedure:
Validation Notes: Both clinical and preclinical integrated models show a steep sigmoid curve linking pAkt inhibition to tumor growth inhibition. A minimum of 35-45% pAkt modulation is required for tumor shrinkage in patients, based on platelet-rich plasma surrogate matrix, and in xenografts based on tumor tissue matrix [5] [9].
This diagram illustrates the key molecular targets of this compound within the PI3K/AKT/mTOR signaling pathway. This compound simultaneously inhibits PI3K and both mTOR complexes (mTORC1 and mTORC2), effectively blocking the oncogenic signaling that drives cancer cell growth, proliferation, and survival [1] [4]. The dual inhibition strategy prevents the compensatory activation that often limits the efficacy of single-target agents in this pathway.
This workflow depicts the integrated pharmacokinetic-pharmacodynamic-efficacy modeling approach used to characterize the relationships between this compound exposure, target modulation (pAkt inhibition), and antitumor efficacy. This quantitative framework enables the translation of preclinical findings to clinical dose selection and optimization, identifying the target level of pathway inhibition required for efficacy [5] [9].
The comprehensive data and detailed protocols provided in these application notes demonstrate robust methodologies for evaluating the antitumor activity of this compound across various experimental systems. The integrated PK-PD-efficiency modeling approach has been particularly valuable in establishing quantitative relationships between drug exposure, target modulation, and efficacy outcomes, enabling more informed translational decisions. The finding that 35-45% pAkt inhibition is required for tumor shrinkage and 61-65% inhibition for tumor stasis provides clear target engagement goals for future clinical development [5] [9].
Researchers should note that while this compound has demonstrated potent preclinical activity across multiple cancer models, its clinical development has been challenged by dose-limiting toxicities, particularly hyperglycemia and rash, which have constrained its therapeutic window [8]. The development of predictive biomarkers such as PIK3CA mutations, PTEN loss, or other PI3K pathway alterations may help identify patient populations most likely to benefit from this compound therapy. Additionally, the insights into resistance mechanisms, including epithelial-mesenchymal transition (EMT) and metabolic reprogramming [6] [7], provide opportunities for rational combination strategies that may enhance and sustain antitumor responses.
These application notes provide a solid methodological foundation for researchers investigating this compound and other PI3K/mTOR pathway inhibitors, with standardized protocols that facilitate cross-study comparisons and enhance the reproducibility of experimental findings.
This compound (GDC-0980) is a potent, selective, orally bioavailable small molecule inhibitor that simultaneously targets class I PI3K isoforms and mTOR kinase complexes (mTORC1/2). This dual inhibition mechanism enables complete suppression of the PI3K/AKT/mTOR signaling pathway, which plays a critical role in regulating cell growth, proliferation, survival, and metabolism. The therapeutic potential of this compound stems from its ability to induce cell cycle arrest primarily at the G1 phase, preventing cancer cells from progressing through the replication cycle and ultimately leading to growth inhibition and apoptosis. The compound exhibits particular potency in cancer cells with activated PI3K signaling, commonly resulting from PIK3CA mutations, PTEN loss, or other oncogenic drivers that activate this critical pathway.
The molecular basis for this compound-mediated cell cycle regulation involves coordinated inhibition of key signaling nodes. By targeting class I PI3K isoforms (α, β, δ, γ) with IC₅₀ values in the low nanomolar range, this compound prevents the production of PIP3 and subsequent AKT activation. Simultaneously, its inhibition of mTORC1 and mTORC2 blocks both the positive feedback loops that maintain pathway activity and the translational control required for cell cycle progression. This comprehensive pathway suppression results in the downregulation of cyclins and CDKs essential for G1/S transition, including Cyclin D1 and CDK4/6, while upregulating cell cycle inhibitors such as p21 and p27. The convergence of these effects establishes a potent G1 arrest phenotype that can be quantitatively assessed through the protocols detailed in this document [1] [2].
Table 1: Biochemical inhibition profile of this compound against PI3K isoforms and related kinases
| Target | IC₅₀ (nM) | Category | Clinical Significance |
|---|---|---|---|
| PI3Kα | 5 | Class I PI3K | Frequently mutated in solid tumors |
| PI3Kβ | 27 | Class I PI3K | Potential driver in PTEN-deficient cancers |
| PI3Kδ | 7 | Class I PI3K | Important in hematological malignancies |
| PI3Kγ | 14 | Class I PI3K | Role in inflammation and immunotherapy |
| mTOR | 17 | mTORC1/2 | Key regulator of cell growth and proliferation |
| DNA-PK | 623 | PIKK family | Off-target at higher concentrations |
| VPS34 | 2000 | Lipid kinase | Minimal inhibition at therapeutic doses |
| C2α | 1300 | Atypical PKC | High selectivity demonstrated |
| C2β | 794 | Atypical PKC | High selectivity demonstrated |
This compound demonstrates remarkable selectivity for class I PI3K isoforms and mTOR over other members of the closely related PIKK family kinases, as evidenced by the biochemical profiling data. This selective inhibition profile is crucial for minimizing off-target effects while maximizing therapeutic efficacy against the PI3K/mTOR pathway. The drug's molecular design incorporates a morpholine moiety that binds with the hinge regions of both PI3K and mTOR kinases, while the 2-aminopyrimidine scaffold interacts with the affinity pocket, preserving both potency and solubility. This strategic design enables this compound to achieve complete pathway suppression by simultaneously inhibiting both upstream (PI3K) and downstream (mTOR) signaling components, preventing the compensatory mechanisms that often limit the efficacy of selective inhibitors [1] [2].
Table 2: Cellular potency of this compound across cancer cell lines
| Cancer Type | Cell Line Models | Cellular IC₅₀ (nM) | Potency Category |
|---|---|---|---|
| Prostate Cancer | Multiple lines | <200 | High potency |
| Breast Cancer | Multiple lines | <200 | High potency |
| Non-Small Cell Lung Cancer | Multiple lines | <200 | High potency |
| Renal Cell Carcinoma | 786-O | <200 | High potency |
| Pancreatic Cancer | Multiple lines | <200 | Moderate potency |
| Melanoma | Multiple lines | <200 | Moderate potency |
| Cholangiocarcinoma | KKU-M213 | 10,000* | Comparative reference |
Note: *Value shown for native (±)-Kusunokinin (not this compound) for comparative purposes in screening experiments [3].
The broad antiproliferative activity of this compound across diverse cancer lineages underscores its potential as a therapeutic agent for multiple oncology indications. Cellular sensitivity correlates with pathway dependencies, with tumors harboring PIK3CA mutations or PTEN loss generally demonstrating enhanced responsiveness. The compound reduces cancer cell viability through two primary mechanisms: inhibition of cell-cycle progression and induction of apoptosis. In vivo efficacy studies have demonstrated that this compound at 5 mg/kg produces greater than 50% tumor growth inhibition (TGI) in 15 of 20 xenograft models evaluated, with response duration correlating with the extent and duration of phosphorylated AKT (pAkt) suppression in tumor tissue [1] [2].
Purpose: To quantitatively assess this compound-induced cell cycle arrest through DNA content measurement.
Materials and Reagents:
Procedure:
Expected Outcomes: this compound treatment should produce a concentration-dependent increase in G0/G1 population with corresponding decreases in S and G2/M phases, consistent with G1 arrest. For example, in KKU-M213 cholangiocarcinoma cells, treatment with this compound analogs at half the IC₅₀ concentration enhanced cell cycle arrest at G0/G1 phase after both 12 and 24 hours of exposure [3].
Purpose: To evaluate target engagement and pathway modulation by this compound through analysis of key phosphorylated biomarkers.
Materials and Reagents:
Procedure:
Expected Outcomes: Effective this compound treatment should demonstrate dose-dependent reduction in pAkt (Ser473) and pS6, indicating successful pathway inhibition. Concordant decreases in Cyclin D1 and CDK4 with potential upregulation of p21 should be observed, confirming the molecular basis for G1 arrest. Research has shown that this compound and its derivatives produce a strong inhibitory effect on HSP90α, PI3K, HSP90β, c-Myc, AKT, MEK1, CyclinB1, CyclinD1, and CDK1 when treated with the same concentration for 24 and 48 hours [3].
The following diagram illustrates the key components of the PI3K/mTOR pathway and the molecular sites targeted by this compound:
This pathway diagram illustrates how this compound achieves comprehensive pathway suppression by simultaneously inhibiting PI3K and both mTOR complexes. The dual inhibition strategy is critical for preventing the compensatory activation that often occurs with selective inhibitors. For example, mTORC1 inhibition alone can relieve feedback inhibition of PI3K signaling through IRS-1, potentially leading to paradoxical AKT activation. By concurrently blocking PI3K, mTORC1, and mTORC2, this compound ensures sustained pathway suppression and more potent cell cycle arrest. The resulting biological effects include downregulation of cyclins and CDKs required for G1/S progression, particularly Cyclin D1 and CDK4/6, establishing a durable G1 arrest phenotype [4] [1].
The following diagram outlines a comprehensive experimental approach for evaluating this compound-induced cell cycle arrest:
This integrated experimental approach enables researchers to comprehensively characterize the temporal and concentration-dependent effects of this compound on cell cycle progression. The workflow emphasizes the importance of correlative analyses linking pathway modulation (biochemical readouts) to functional outcomes (cell cycle distribution and viability). This methodology has been employed successfully in multiple preclinical studies, demonstrating that this compound treatment produces sequential molecular events beginning with rapid dephosphorylation of AKT and S6, followed by reduced expression of G1 cyclins and CDKs, and ultimately manifesting as accumulation of cells in G1 phase with concomitant reduction in S phase fraction. The combination of flow cytometric cell cycle analysis with western blotting for key pathway components provides a comprehensive assessment of both the mechanism and functional consequences of PI3K/mTOR inhibition [3] [2].
Despite potent pathway inhibition in sensitive models, therapeutic resistance to this compound represents a significant clinical challenge. Several adaptive mechanisms have been identified that can limit the durability of response:
Metabolic Reprogramming: Resistant cancer cells demonstrate remarkable metabolic flexibility, shifting from glycolytic dependence to enhanced mitochondrial respiration and alternative fuel sources. Studies in this compound-resistant H1975 lung adenocarcinoma cells revealed that resistant clones (H1975R-) exhibited increased oxygen consumption rates (OCR) and utilized free fatty acids and ketone bodies as alternative energy substrates when compared to parental cells [5].
Cell Cycle Checkpoint Adaptation: Resistance can emerge through alterations in cell cycle checkpoint regulation. While this compound treatment typically induces G1 arrest through Rb pathway activation, resistant cells may develop bypass mechanisms through overexpression of alternative cyclins or CDKs, or through loss of cell cycle inhibitors.
Kinase Switching and Pathway Reactivation: Despite continuous this compound exposure, resistant cells may gradually reactivate PI3K/mTOR signaling through upstream kinase switching or through the emergence of secondary mutations that restore pathway flux. This reactivation can occur through enhanced receptor tyrosine kinase signaling or through parallel pathway activation.
Research has shown that combining this compound with non-tyrosine kinase inhibitors such as Vorinostat (a pan-histone deacetylase inhibitor) can effectively control the hyperproliferation of resistant cells. This combination strategy addresses the epigenetic adaptations that contribute to resistance and represents a promising approach for overcoming therapeutic limitations [5].
The translation of this compound-mediated cell cycle arrest from preclinical models to clinical application requires careful consideration of both efficacy and toxicity profiles:
Table 3: Clinical trial outcomes of this compound across cancer types
| Cancer Type | Trial Phase | Key Findings | Reference |
|---|---|---|---|
| Metastatic Renal Cell Carcinoma | Phase II | Median PFS: 3.7 months; significant toxicity limitations | [6] |
| Endometrial Cancer | Phase II | PFS at 6 months: 20%; ORR: 6%; enhanced benefit with PI3K pathway alterations | [7] |
| Solid Tumors | Phase I | 10 partial responses in 120 patients; dose-dependent hyperglycemia and rash | [8] |
Clinical development of this compound has faced significant challenges primarily related to narrow therapeutic index. Dose-limiting toxicities include high-grade hyperglycemia (40% grade 3-4) and rash (24% grade 3-4), which often necessitate dose reduction or treatment discontinuation. These on-target toxicities reflect the fundamental physiological roles of PI3K/mTOR signaling in metabolic homeostasis and epithelial maintenance [6] [7].
A critical component for successful clinical application is the implementation of a comprehensive biomarker strategy. Research has demonstrated that a minimum of 35-45% pAkt inhibition is required for tumor shrinkage, while ≥61% sustained pAkt inhibition is necessary to achieve tumor stasis. This quantitative relationship between target modulation and efficacy provides a pharmacodynamic framework for dose optimization [9]. Additionally, molecular profiling for PI3K pathway alterations (PIK3CA mutations, PTEN loss, AKT mutations) can identify patient populations most likely to derive clinical benefit. In endometrial cancer trials, all patients achieving confirmed partial responses harbored at least one alteration in a PI3K pathway gene [7].
This compound represents a mechanistically sophisticated approach to targeting the PI3K/mTOR pathway through simultaneous inhibition of multiple signaling nodes. The protocols and data presented in this document provide researchers with standardized methods for evaluating the cell cycle arrest activity of this dual inhibitor class. The integrated experimental workflow combining flow cytometric cell cycle analysis with pathway modulation assessment enables comprehensive characterization of compound activity across diverse cellular contexts.
Despite challenges in clinical translation related to therapeutic index limitations, this compound continues to offer valuable insights into the requirements for effective PI3K/mTOR pathway suppression. Future directions should focus on refined patient selection strategies using validated biomarkers, rational combination approaches to overcome resistance mechanisms, and potential intermittent dosing schedules to improve tolerability while maintaining pathway suppression. The quantitative relationships between target modulation, cell cycle arrest, and efficacy endpoints established in this compound studies provide a valuable framework for the development of next-generation pathway inhibitors.
Apitolisib (GDC-0980) is a potent, orally available dual inhibitor targeting both class I PI3K (phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) kinase within the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer. This morpholino thienopyrimidine compound acts as an ATP-competitive inhibitor that simultaneously targets key nodes in this crucial pathway for cell growth, survival, and metabolism. By inhibiting both PI3K and mTOR, this compound effectively blocks the phosphorylation of downstream effectors including AKT (at Ser473) and S6K, leading to disruption of protein synthesis, cell cycle arrest, and ultimately the induction of apoptosis in cancer cells. The therapeutic rationale for this dual inhibition approach stems from the limitation of mTOR-only inhibitors, which can paradoxically enhance PI3K/PDK1 signaling through feedback loops; this compound overcomes this limitation by concurrently targeting both kinases, resulting in superior antitumor activity compared to selective inhibitors.
The induction of apoptosis by this compound involves both direct pathway inhibition and subsequent endoplasmic reticulum (ER) stress mechanisms. Treatment with this compound has been demonstrated to reduce expression of PERK (PKR-like ER kinase) while simultaneously enhancing accumulation of the pro-apoptotic transcription factor CHOP (C/EBP-homologous protein), creating cellular conditions that favor apoptosis execution. This compound has shown broad-spectrum antitumor activity across various cancer types in preclinical models, with particularly strong effects observed in breast, prostate, lung, and renal cell carcinomas, as well as glioblastoma. The compound has progressed through Phase I/II clinical trials for several solid tumors, underscoring its therapeutic relevance and the importance of robust apoptosis induction assays for mechanistic studies and drug development applications.
Table 1: this compound Cytotoxicity and Apoptosis Induction Profiles in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Values | Optimal Apoptosis Conditions | Apoptosis Rate | Assay Type | Citation | |---------------|-----------------|------------------|----------------------------------|--------------------|----------------|--------------| | A-172 | Glioblastoma | ~5,000 nM (24h) | 20 µM, 48h | 46.47% | Annexin V/PI | [1] | | U-118-MG | Glioblastoma | ~10,000 nM (24h) | 20 µM, 48h | 7.7% | Annexin V/PI | [1] | | T47D (Par) | Breast Cancer | 260 nM | - | - MTT | [2] | | H1975 | Lung Adenocarcinoma | - | 1 µM (resistance studies) | - | Metabolic Assay | [3] | | 786-O | Renal Cell Carcinoma | - | 1-11 mg/kg (in vivo) | - | Xenograft | [4] |
Table 2: Biomarker Modulation Following this compound Treatment
| Biomarker | Phosphorylation Site | Effect of this compound | Functional Significance | Experimental System |
|---|---|---|---|---|
| AKT | Ser473 | Decreased | Reduced survival signaling | GBM cell lines [1] |
| mTOR | Ser2448 | Decreased | Inhibition of mTORC1 | GBM cell lines [1] |
| S6K | Thr421/Ser424 | Decreased | Inhibition of translation | GBM cell lines [1] |
| 4E-BP1 | Thr37/46 | Decreased | Reduced cap-dependent translation | Preclinical models [2] |
| pAkt | - | 35-45% inhibition for tumor shrinkage | Efficacy biomarker | Xenograft and clinical [4] |
The quantitative data demonstrates that This compound induces concentration-dependent and time-dependent cytotoxicity across various cancer cell lines. The differential sensitivity observed between cell lines (e.g., A-172 vs. U-118-MG glioblastoma cells) highlights the importance of cellular context and potential resistance mechanisms. For effective apoptosis induction, prolonged exposure (48 hours) at higher concentrations (10-20 µM) is often necessary, though specific sensitive models may respond to lower concentrations. In translational studies, a minimum of 35-45% pAkt inhibition was identified as necessary for tumor shrinkage, with approximately 65% constant pAkt inhibition required for tumor stasis in patients, providing valuable biomarkers for assessing biologically effective doses.
Principle: This protocol leverages the externalization of phosphatidylserine during early apoptosis, detected by Annexin V binding, combined with membrane integrity assessment using propidium iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
Procedure:
Cell Seeding and Treatment:
Incubation and Time Course:
Cell Harvesting and Staining:
Flow Cytometry Analysis:
Technical Notes:
Principle: This protocol confirms target engagement by this compound through detection of reduced phosphorylation of key PI3K/mTOR pathway components and markers of apoptosis induction.
Materials:
Procedure:
Cell Treatment and Lysis:
Protein Quantification and Separation:
Transfer and Immunoblotting:
Detection and Analysis:
The following diagram illustrates the key molecular targets and biological effects of this compound in cancer cells:
Diagram 1: this compound mechanism of action in inhibiting PI3K/mTOR pathway and inducing apoptosis.
The following diagram outlines the comprehensive experimental workflow for evaluating this compound-induced apoptosis:
Diagram 2: Comprehensive workflow for assessing this compound-induced apoptosis.
Table 3: Troubleshooting Guide for this compound Apoptosis Assays
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Apoptosis Induction | Insufficient concentration or exposure time | Increase concentration (up to 20 µM) and extend treatment to 48 hours; verify stock solution potency |
| High Background Apoptosis in Controls | Poor cell viability or serum starvation effects | Use log-phase growth cells; ensure proper serum concentration (10% FBS); minimize processing time |
| Inconsistent Results Between Replicates | Variable drug distribution or cell seeding | Pre-mix this compound in medium before adding to cells; ensure uniform cell seeding density |
| Poor Pathway Modulation | Cell line resistance or drug instability | Verify sensitivity using known responsive lines; prepare fresh drug solutions for each experiment |
| Excessive Necrosis | This compound cytotoxicity too high | Reduce concentration (try 1-5 µM range); shorten exposure time (24 hours) |
This compound represents a promising dual PI3K/mTOR inhibitor with demonstrated ability to induce apoptosis across various cancer cell lines through direct pathway inhibition and ER stress mechanisms. The protocols outlined herein provide robust, reproducible methods for assessing this compound-induced apoptosis, with particular emphasis on Annexin V/PI flow cytometry as the gold standard technique. The quantitative benchmarks and troubleshooting guidance facilitate implementation across different laboratory settings. When applying these protocols, researchers should consider cell line-specific sensitivities, optimize exposure conditions accordingly, and employ multiple complementary assays to confirm apoptosis induction and mechanism of action. These standardized approaches support ongoing research into PI3K pathway-targeted therapies and contribute to the development of more effective cancer treatment strategies.
The phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway represents a critical therapeutic target in non-small cell lung cancer (NSCLC) and other solid tumors, as it regulates essential cellular processes including proliferation, metabolism, and apoptosis. This compound (GDC-0980) is a dual PI3K/mTOR inhibitor that demonstrates potent activity against class I PI3K isoforms (with IC₅₀ values of 5, 27, 7, and 14 nM for PI3Kα, β, δ, and γ, respectively) and mTOR (Kᵢ = 17 nM) [1]. Despite impressive initial therapeutic responses, the development of acquired resistance to this compound poses a significant clinical challenge, often leading to disease progression [2]. Understanding and addressing this resistance mechanism is paramount for improving long-term patient outcomes.
Research has demonstrated that resistance to PI3K/mTOR inhibition involves complex metabolic reprogramming that enables cancer cells to bypass pathway blockade. This adaptation involves dynamic metabolic alterations including shifts in energy production pathways, substrate utilization, and cell cycle progression [3] [4]. The H1975 NSCLC cell line model has proven particularly valuable for studying these mechanisms, as it develops resistance relatively quickly, likely due to increased selective pressure from the impressive initial efficacy of this compound [2]. This application note provides detailed methodologies and analytical frameworks for investigating these resistance mechanisms using Seahorse XF Technology, enabling researchers to identify potential therapeutic strategies to overcome resistance.
Proper maintenance of resistant cell lines is crucial for experimental reproducibility. The metabolic phenotypes of resistant cells can vary significantly based on culture conditions. H1975R+ cells (maintained in this compound) demonstrate suppressed proliferation but retain resistance mechanisms, while H1975R- cells (in drug-free media) exhibit aggressive proliferation and may represent a more clinically relevant model for studying resistance persistence after treatment discontinuation [3] [4]. Regular mycoplasma testing (monthly PCR method) and cell line authentication are essential quality control measures [2].
The following diagram illustrates the complete experimental workflow for Seahorse XF analysis of this compound-resistant cells:
Recent methodological advances enable conversion of Seahorse XF data into quantitative ATP production rates, providing a more physiologically relevant interpretation of bioenergetic status [6]. The calculation involves three principal steps:
The metabolic reprogramming in this compound-resistant cells represents a fundamental adaptation that enables survival despite continuous pathway inhibition. Comprehensive analysis of H1975 this compound-resistant models reveals distinct bioenergetic profiles compared to their drug-naïve counterparts:
Table 1: Bioenergetic Parameters of this compound-Resistant H1975 Cells
| Parameter | H1975P (Parental) | H1975R- (Resistant, Drug-Free) | H1975R+ (Resistant, Drug-Maintained) | Measurement Significance |
|---|---|---|---|---|
| Proliferation Rate | Reference | Increased | Significantly suppressed | Indicates adaptive growth capabilities |
| OCR (Oxidative Phosphorylation) | Baseline | Significantly increased (p=0.02) | Decreased | Mitochondrial respiratory capacity |
| ECAR (Glycolysis) | Baseline | Decreased | Strongly decreased (p<0.0001) | Glycolytic flux |
| Cell Cycle Go/G1 | Reference | 5× decrease | 5× decrease (p<0.0001) | Cell cycle progression changes |
| Cell Cycle S/G2/M | Reference | 2× increase | 2× increase (p<0.0001) | Enhanced replicative capacity |
| Free Fatty Acid Utilization | Baseline | Similar to parental | Increased consumption (p=0.0001) | Alternative fuel source activation |
| Ketone Bodies | Baseline | Similar to parental | 40% increase in BOHB, 2× increase in AcAc (p<0.0001) | Mitochondrial energy substrate usage |
Resistant cells demonstrate remarkable metabolic flexibility by altering their preferred energy substrates to bypass PI3K/mTOR inhibition:
The following diagram illustrates the key molecular and metabolic pathways involved in this compound resistance development:
The histone deacetylase inhibitor Vorinostat represents a promising combination partner with this compound for overcoming resistance. Research demonstrates that Vorinostat effectively controls the acquired hyperproliferation of H1975R- cells, with significant differential effects based on resistance status [3] [4]. At 7 μM Vorinostat concentration, H1975R- cell survival remains at 80% compared with only 20% survival in H1975R+ cells, indicating the specific efficacy of this combination against resistant phenotypes that proliferate aggressively in the absence of continuous this compound pressure [3].
When interpreting Seahorse XF data from this compound-resistant models, consider the following framework:
The Seahorse XF metabolic flux analysis of this compound-resistant NSCLC cells provides critical insights into the adaptive mechanisms that enable cancer cells to bypass targeted therapy. The emergence of acquired resistance is characterized by fundamental rewiring of cellular metabolism, with distinct phenotypes emerging based on continuous drug exposure. Rather than discontinuing this compound upon resistance development, the evidence suggests that continuing pathway inhibition while adding combinatorial agents such as Vorinostat represents a more effective clinical strategy [3] [4]. These application notes provide researchers with comprehensive protocols for modeling, analyzing, and targeting PI3K/mTOR inhibitor resistance, enabling the development of more durable therapeutic approaches for NSCLC patients.
This compound (GDC-0980) is a potent, orally available dual inhibitor targeting both class I phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase. This small molecule inhibitor demonstrates strong potency across PI3K isoforms with IC50 values of 5, 27, 7, and 14 nM for PI3Kα, β, δ, and γ respectively, and a Ki of 17 nM for mTOR [1]. By simultaneously targeting these critical nodes in the PI3K/AKT/mTOR pathway—the most frequently deregulated signaling pathway in human cancers—this compound achieves more comprehensive pathway suppression compared to agents targeting individual components [2]. This pathway plays a central role in regulating cellular metabolism, growth, proliferation, and survival, making it a prime target for oncology therapeutics [3].
Metabolic phenotyping through measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) provides critical insights into cellular metabolic adaptations in response to pathway inhibition. The PI3K/AKT/mTOR axis is a master regulator of cellular metabolism, influencing glycolysis, mitochondrial respiration, and anabolic processes [3]. When cancer cells develop resistance to targeted therapies like this compound, they frequently undergo metabolic reprogramming to sustain survival and growth despite pathway inhibition [4]. Understanding these adaptive mechanisms through systematic metabolic analysis enables researchers to identify vulnerabilities in treatment-resistant cells and develop rational combination therapies to overcome resistance.
Metabolic characterization of this compound has been conducted across multiple cancer cell models, with particularly detailed investigation in non-small cell lung cancer (NSCLC) H1975 cells [4] [5]. Researchers established this compound-resistant H1975 cells (H1975R) through continuous exposure to increasing concentrations of this compound, creating two distinct experimental conditions: resistant cells maintained in drug-containing media (H1975R+) and resistant cells transferred to drug-free media (H1975R-) [4]. This experimental design enables investigation of both acute adaptive responses and stable resistance mechanisms.
Metabolic phenotyping was performed using the Seahorse XF24 Extracellular Flux Analyzer, which simultaneously measures OCR (indicative of mitochondrial respiration) and ECAR (primarily reflective of glycolytic flux) in living cells [4]. For these experiments, researchers optimized cell seeding densities at 60,000, 40,000, and 80,000 cells/well for parental (H1975P), resistant cells in drug-free media (H1975R-), and resistant cells maintained in drug (H1975R+), respectively [4]. Results from the Seahorse analyzer were normalized using crystal violet staining to account for potential cell number differences, with measurements taken across six replicates per condition over three consecutive weeks to ensure reproducibility [4].
Table 1: Metabolic Parameters in this compound-Resistant H1975 Cells
| Cell Type | OCR | ECAR | Energy Phenotype | Proliferation Rate | Ketone Body Utilization |
|---|---|---|---|---|---|
| H1975 Parental | Baseline | Baseline | Balanced/glycolytic | Moderate | Normal |
| H1975R- | ↑ Significant increase (p=0.02) | ↓ Decreased | Mitochondrial respiration-dependent | ↑ Hyperproliferative | Normal |
| H1975R+ | ↓ Decreased | ↓↓ Strongly decreased (p<0.0001) | Hypo-energetic | ↓ Suppressed | ↑ 40% BOHB, 2× AcAc increase |
Comprehensive metabolic characterization revealed that This compound-resistant cells undergo significant metabolic reprogramming depending on their exposure to the drug [4]. Resistant cells removed from this compound treatment (H1975R-) demonstrated a hyperproliferative phenotype with a pronounced shift toward mitochondrial oxidative metabolism, evidenced by significantly increased OCR and decreased ECAR compared to parental cells [4]. This suggests that in the absence of drug pressure, resistant cells enhance mitochondrial respiratory capacity to support increased proliferation.
In contrast, resistant cells maintained in this compound (H1975R+) exhibited a hypo-energetic state with substantial suppression of both OCR and ECAR, indicating overall metabolic suppression as an adaptation to persistent pathway inhibition [4]. These cells also demonstrated altered fuel utilization, showing increased consumption of free fatty acids and ketone bodies, with β-hydroxybutyrate (BOHB) and acetoacetate (AcAc) levels increased by 40% and 2-fold respectively compared to parental and drug-free resistant cells [4]. This metabolic flexibility enables resistant cells to utilize alternative energy sources when glucose metabolism is compromised by PI3K/mTOR inhibition.
Table 2: Cell Cycle Distribution in this compound-Resistant Models
| Cell Type | G0/G1 Phase | S Phase | G2/M Phase | Cell Cycle Impact |
|---|---|---|---|---|
| H1975 Parental | Normal | Normal | Normal | Standard distribution |
| H1975R- | 5× decrease | 2× increase | 2× increase | Accelerated cell cycle progression |
| H1975R+ | 5× decrease | 2× increase | 2× increase | Cell cycle disruption |
Cell cycle analysis revealed that both resistant cell variants showed substantially altered distribution, with a 5-fold decrease in G0/G1 phase populations and a 2-fold increase in S and G2/M phases [4]. This pattern indicates that this compound resistance is associated with fundamental changes in cell cycle regulation, potentially linked to the metabolic adaptations observed in these cells.
Principle: The Seahorse XF Analyzer simultaneously measures OCR and ECAR in live cells in a 24-well plate format, providing real-time metrics of mitochondrial respiration and glycolysis, respectively [4].
Procedure:
Cell Seeding and Preparation:
Drug Treatment and Assay Conditions:
Instrument Setup and Calibration:
Metabolic Pathway Stress Tests (Optional):
Data Normalization and Analysis:
Principle: Continuous exposure to increasing concentrations of this compound selects for resistant cell populations that can proliferate despite pathway inhibition [4].
Procedure:
Initial Culture Conditions:
Dose Escalation Protocol:
Maintenance of Resistant Lines:
Characterization of Resistant Phenotype:
Principle: DAPI staining allows quantification of DNA content in individual cells, enabling determination of cell cycle phase distribution [4].
Procedure:
Cell Seeding and Fixation:
Nuclear Staining:
Image Acquisition and Analysis:
Figure 1: PI3K/mTOR Signaling Pathway and this compound Mechanism of Action
Figure 2: Metabolic Phenotyping Experimental Workflow for this compound
The metabolic phenotyping data reveals that This compound resistance drives distinct metabolic adaptations based on continuous drug exposure. The hyperproliferative, mitochondria-dependent phenotype of H1975R- cells suggests that withdrawal from PI3K/mTOR inhibition may create aggressive subpopulations with enhanced bioenergetic capacity [4]. This has important clinical implications for treatment scheduling and combination therapy strategies. Conversely, the hypo-energetic phenotype of H1975R+ cells indicates that persistent pathway suppression forces cells into a metabolically constrained state, yet they remain viable through alternative fuel utilization [4].
The observed metabolic flexibility in resistant cells, particularly their ability to increase ketone body and free fatty acid consumption, highlights potential vulnerabilities that could be therapeutically exploited. Targeting these alternative metabolic pathways alongside PI3K/mTOR inhibition may prevent or delay resistance emergence [4]. Furthermore, the consistent cell cycle alterations across both resistant models suggest fundamental changes in cell proliferation control that persist regardless of continuous drug exposure.
Cell Density Optimization: The different optimal seeding densities for parental versus resistant cells (60,000 vs 80,000 cells/well) highlight the importance of empirical optimization for each cell type to ensure appropriate baseline measurement ranges [4].
Normalization Methods: Crystal violet normalization provides more reliable quantification than cell counting alone, particularly when comparing cell lines with different morphological characteristics [4].
Assay Medium Composition: Substrate availability (glucose, glutamine, pyruvate) in assay medium significantly influences metabolic measurements. Consistent formulation is critical for reproducible results.
Drug Concentration Selection: For resistance studies, establishing multiple resistant lines with different IC50 multiples (e.g., 2×, 5×, 10× parental IC50) provides better understanding of dose-dependent metabolic adaptations.
Time Course Considerations: Metabolic adaptations may evolve over extended culture. Periodic re-assessment of metabolic phenotypes during resistance development can reveal dynamic adaptation patterns.
Comprehensive metabolic phenotyping of this compound through OCR and ECAR measurements provides valuable insights into the adaptive responses of cancer cells to PI3K/mTOR pathway inhibition. The distinct metabolic profiles observed in this compound-resistant cells—ranging from enhanced mitochondrial respiration in the absence of drug pressure to a metabolically suppressed state during continuous drug exposure—highlight the remarkable plasticity of cancer cell metabolism and its role in therapeutic resistance.
The protocols and methodologies detailed in this application note establish a framework for systematic investigation of metabolic adaptations to targeted therapies. These approaches enable researchers to not only characterize resistance mechanisms but also identify potential metabolic vulnerabilities that could be exploited therapeutically. The combination of this compound with agents targeting the specific metabolic dependencies of resistant cells represents a promising strategy for overcoming resistance in clinical settings.
Based on current literature, the primary documented mechanisms of resistance to this compound involve metabolic reprogramming and feedback loops within the PI3K/AKT/mTOR pathway.
| Mechanism | Description | Key Evidence |
|---|---|---|
| Metabolic Reprogramming | Resistant cells shift energy production from glycolysis to mitochondrial oxidative phosphorylation and increase consumption of alternative fuels like free fatty acids and ketone bodies [1]. | In vitro studies on lung adenocarcinoma (H1975) cells [1]. |
| mTORC1 Hyperactivation | Aberrant activation of mTORC1 is a common resistance mechanism to PI3K inhibitors. It suppresses autophagy, creating a metabolic vulnerability to drugs targeting energy metabolism [2]. | Studies on hormone receptor-positive breast cancer cells and xenograft models [2]. |
The following table summarizes measurable changes in metabolic parameters and proliferation characteristics observed in this compound-resistant cells compared to their parental counterparts.
| Parameter | H1975 Parental (Sensitive) | H1975 Resistant (in drug-free media) | H1975 Resistant (under this compound) |
|---|---|---|---|
| Oxygen Consumption Rate (OCR) | Baseline | Significantly Increased [1] | Not Published |
| Extracellular Acidification Rate (ECAR) | Baseline | Decreased [1] | More strongly decreased than resistant cells in drug-free media [1] |
| Ketone Bodies (AcAc) | Baseline | Baseline | ~2x Increase [1] |
| Ketone Bodies (BOHB) | Baseline | Baseline | ~40% Increase [1] |
| Cell Population in Go/G1 phase | Baseline | ~5x Decrease [1] | ~5x Decrease [1] |
| Cell Population in S & G2/M phases | Baseline | ~2x Increase [1] | ~2x Increase [1] |
Here are detailed methodologies for key experiments used to characterize this compound resistance.
H1975R+) and resistant cells moved back to drug-free media (H1975R-) [1].This assay measures mitochondrial respiration (OCR) and glycolysis (ECAR) in live cells [1].
The diagrams below illustrate the molecular mechanism of resistance and the workflow for metabolic investigation.
Diagram 1: Molecular mechanism of this compound resistance
Diagram 2: Experimental workflow for resistance investigation
Q1: Our resistant cell lines are not proliferating as expected after being taken off this compound. Is this normal?
H1975R+) and absence (H1975R-) of this compound to understand their adaptation [1].Q2: What is a potential combinatorial strategy to overcome this compound resistance?
H1975R- cells to 20% [1].Q3: Are there biomarkers to identify this metabolic vulnerability?
Q: What are the primary metabolic changes in Apitolisib-resistant cells?
Resistant cells rewire their metabolism to survive. The key changes identified are:
H1975R-) shift from glycolysis to increased mitochondrial oxygen consumption (OCR), becoming energetically active via mitochondrial respiration in drug-free conditions. Cells maintained in this compound (H1975R+), however, become hypo-energetic [1].H1975R+ cells show a significant increase in the consumption of free fatty acids and a rise in ketone bodies (a 40% increase in BOHB and a 2-fold increase in AcAc levels), indicating a switch to alternative energy sources [1].Go/G1 phase and a doubling in the S and G2/M phases, pointing to accelerated cell cycle progression [1].Q: What signaling pathways are involved in this resistance?
The PI3K/AKT/mTOR (PAM) pathway is central. The following diagram illustrates the pathway's role in resistance and the associated metabolic vulnerabilities you can investigate.
When characterizing your resistant models, you can benchmark them against these quantitative findings.
Table 1: Metabolic and Phenotypic Parameters in this compound-Resistant H1975 Cells [1]
| Parameter | H1975P (Parental) | H1975R- (Resistant, Drug-Free) | H1975R+ (Resistant, Drug-Maintained) |
|---|---|---|---|
| O2 Consumption (OCR) | Baseline | Significantly Increased (p=0.02) | Information Not Explicitly Provided |
| Glycolysis (ECAR) | Baseline | Decreased | Decreased (stronger effect, p<0.0001) |
| Fatty Acid Utilization | Baseline | Not Significant | Significantly Increased (p=0.0001) |
| Ketone Bodies (BOHB) | Baseline | Not Significant | Increased by 40% (p<0.0001) |
| Ketone Bodies (AcAc) | Baseline | Not Significant | 2-fold Increase (p<0.0001) |
| Cell Cycle (Go/G1) | Baseline | 5x Decrease (p<0.0001) | 5x Decrease (p<0.0001) |
| Cell Cycle (S & G2/M) | Baseline | Doubled (p<0.0001) | Doubled (p<0.0001) |
Table 2: Pharmacodynamic & Efficacy Modeling Data for this compound [3]
| Parameter | Preclinical (Xenograft) | Clinical (Phase I) | Interpretation |
|---|---|---|---|
| Minimum pAkt Inhibition for Tumor Shrinkage | 35% (tumor tissue) | 45% (platelet-rich plasma) | A steep sigmoid curve links pAkt inhibition to tumor growth inhibition. |
| Constant pAkt Inhibition for Tumor Stasis | 61% | 65% | High levels of sustained pathway inhibition are required to stop tumor growth. |
Q: How can I investigate metabolic reprogramming in my resistant cell lines?
Here is a detailed methodology for key experiments, based on the search results.
Protocol 1: Metabolic Phenotyping with Seahorse XF Analyzer [1]
Protocol 2: Assessing Efficacy of Combination Therapies [1]
H1975R-) with a range of concentrations of the combination drug (e.g., Vorinostat) in the presence and absence of this compound.H1975R- cell survival was 80% with Vorinostat alone but dropped to 20% in H1975R+ cells, suggesting continued PI3K inhibition is beneficial [1].Q: My resistant cells are not showing expected metabolic shifts. What could be wrong?
H1975R+) showed a different energy profile (hypo-energetic) compared to those taken out of drug (H1975R-), which were hyper-proliferative [1]. Be consistent in whether you culture your resistant cells with or without the drug prior to experiments.
Acquired resistance to PI3K/mTOR inhibitors like this compound is a significant clinical hurdle. Research indicates that cancer cells can survive treatment by activating alternative survival pathways, with the EMT being a key resistance mechanism [1] [2].
The table below summarizes the core molecular alterations associated with this compound resistance and EMT.
| Molecular Alteration | Observed Change in Resistant Cells | Functional Consequence |
|---|---|---|
| EMT Markers [1] | ↑ Vimentin, ↓ E-cadherin | Increased cell motility, invasion, and tissue remodeling |
| PIM Kinase Signaling [2] | ↑ PIM1, PIM2, PIM3 | Bypasses PI3K/mTOR blockade; promotes cell survival |
| c-Myc Activation [2] | ↑ c-Myc protein levels | Drives cell proliferation and metabolic reprogramming |
| IL-6/STAT3 Pathway [2] | ↑ Pathway activation | Promotes a pro-inflammatory, pro-survival signaling |
| Metabolic Reprogramming [3] | ↑ Oxygen consumption (OCR), ↓ Glycolysis (ECAR) | Shifts energy production to mitochondrial respiration |
| miRNA Signature [2] | Dysregulation of miR-17-5p, miR-19b-3p, miR-20a-5p, miR-15b-5p, miR-203a, miR-206 | Loss of post-transcriptional regulation of oncogenes (e.g., PIM, c-Myc) |
These molecular changes form an interconnected network that drives resistance, as illustrated in the pathway below.
A common approach to study this resistance is to generate this compound-resistant cell lines in vitro. Here is a detailed methodology based on published protocols [1] [4].
| Step | Parameter | Typical Protocol Details |
|---|---|---|
| 1. Cell Selection | Cell Lines | Use relevant cancer models (e.g., H1975, H460, A549 NSCLC cells). |
| 2. Drug Exposure | Initial Concentration | Treat with this compound at the IC50 concentration (e.g., 0.58 µM for H1975). |
| Treatment Schedule | Continuous exposure over several months (4-12 months). | |
| 3. Maintenance & Selection | Culture Conditions | Grow cells in RPMI-1640 with 10% FBS, 1% Pen/Strep at 37°C, 5% CO2. |
| Drug Maintenance | Maintain resistant cells (e.g., H1975GR) in this compound-containing media. | |
| 4. Resistance Validation | Confirmation Assay | Use a cell proliferation assay (e.g., BrdU) monthly. |
| Resistance Threshold | Resistance is confirmed when a log-fold increase in IC50 is achieved vs. parent cells. |
Once resistant models are established, comprehensive profiling is essential. The table below outlines key experiments for phenotypic characterization [1] [2] [3].
| Analysis Type | Specific Method/Target | Key Findings in Resistant Cells |
|---|---|---|
| Protein Signaling | Western Blot: p-AKT (Ser473), p-S6, p-4EBP1, Vimentin, E-cadherin | Loss of phospho-target inhibition; altered EMT marker expression. |
| Proliferation & Viability | BrdU ELISA, CellTiter-Blue Assay | Significant reduction in drug sensitivity. |
| Metabolic Phenotyping | Seahorse XF Analyzer (OCR, ECAR) | Shift towards mitochondrial respiration (↑OCR). |
| miRNA Profiling | miRNA expression arrays | Dysregulation of specific miRNAs (e.g., miR-17-5p, miR-206). |
| Gene Expression | PCR Arrays (mTOR, Cancer Drug Resistance) | Altered expression of genes in IL-6/STAT3 pathway. |
Q1: If my tumor models become resistant to this compound, should I discontinue the drug? A: Research suggests that continuing this compound may be beneficial. One study found that resistant cells kept in drug-free media (H1975R-) acquired hyperproliferation, whereas those maintained under drug pressure (H1975R+) remained suppressed. This indicates that withdrawing the inhibitor may allow for more aggressive growth [3].
Q2: What are the potential combination strategies to overcome or prevent this resistance? A: Co-targeting the resistance mechanisms is a promising strategy.
Q3: Beyond EMT, what other metabolic changes occur in resistant cells? A: Resistant cells undergo significant metabolic reprogramming. They often show a preference for oxidative metabolism and may increase their consumption of alternative fuel sources. One study noted a ~40% increase in ketone bodies (BOHB) and a two-fold increase in AcAc in resistant cells maintained under drug pressure, suggesting a shift in energy substrate utilization [3].
This methodology is adapted from established research on Non-Small Cell Lung Cancer (NSCLC) cell lines [1].
The table below summarizes the maintenance concentrations and initial sensitivity for the different cell lines used in the foundational study [1].
| Cell Line | This compound Maintenance Concentration (µM) | Notes on Initial Sensitivity |
|---|---|---|
| H1975 | 0.58 | Most initially sensitive, developed resistance faster |
| H460 | 1.69 | - |
| A549 | 3.44 | - |
Note: The H1975GR cell line has been used in subsequent studies to investigate resistance mechanisms and combination therapies [2].
After developing resistant cells, comprehensive characterization is crucial. The original study performed multi-level profiling [1].
Here are solutions to frequently encountered problems when developing resistant cell lines.
| Question / Issue | Explanation & Solution |
|---|---|
| The cells are dying too quickly when exposed to the IC50 dose. | The calculated IC50 may be too high. Re-evaluate the dose-response curve. Start treatment at a concentration lower than the IC50 (e.g., IC20 or IC30) and gradually increase the dose over weeks as the cells adapt. |
| After removing the drug, the cells seem to lose their resistance. | This indicates "drug-dependent" resistance. Some adaptations are only stable under continuous selective pressure. A subset of resistant cells (e.g., H1975R-) may retain hyperproliferative capabilities even off-drug, but this should be empirically verified for your line [2]. |
| What does a shift in metabolic phenotyping indicate? | A shift towards higher mitochondrial respiration (OCR) in drug-free conditions suggests metabolic adaptation to compensate for pathway inhibition. A more glycolytic phenotype or consumption of alternative fuels (e.g., fatty acids, ketone bodies) are also common resistance mechanisms [2]. |
Knowing the potential mechanisms can guide your characterization work. Research points to several key adaptations:
This diagram illustrates the core workflow for developing and characterizing resistant cell lines, integrating the key steps and analyses discussed:
The H1975 cell line is a model for human non-small cell lung adenocarcinoma (NSCLC). The Apitolisib-resistant sublines (often termed H1975R, H1975GR, or H1975GR+) are developed by chronically exposing the parent cells to increasing concentrations of the dual PI3K/mTOR inhibitor, this compound (GDC-0980) [1] [2].
The table below summarizes the standard culture conditions for the parent and resistant lines:
| Cell Line | Base Medium | Serum Supplementation | Antibiotics & Other Supplements | Special Conditioning | Key Characteristics |
|---|
| H1975 (Parent) | RPMI-1640 [3] [4] [2] | 10% FBS [3] [4] [2] | 1% Penicillin-Streptomycin (+ Glutamine in some cases) [3] [2] | None [3] | - Epithelial morphology [4]
General Culture Parameters:
The following diagram outlines the key steps and assessments used in recent studies to establish and characterize this compound-resistant H1975 cells.
How is acquired resistance to this compound confirmed in the lab? Resistance is quantitatively confirmed using cell proliferation assays, such as BrdU ELISA or CellTiter Blue. Acquired resistance is typically defined as a log-fold (10-fold) increase in the IC₅₀ of this compound in the resistant cells (H1975GR) compared to the age-matched parent cells (H1975P) [1] [2].
What are the key metabolic differences in the resistant cells? Resistant cells undergo significant metabolic reprogramming. When moved to drug-free media (H1975R-), they often show increased mitochondrial respiration (OCR). In contrast, cells kept under drug pressure (H1975R+) become hypo-energetic and may shift towards utilizing alternative energy sources like free fatty acids and ketone bodies [3].
What is a potential strategy to overcome this resistance? Recent research suggests that continuing this compound and combining it with other agents may be beneficial. One study showed that the histone deacetylase (HDAC) inhibitor Vorinostat effectively controlled the hyper-proliferation of H1975R- cells [3] [5]. Another approach is co-targeting PIM kinase, which can provide an escape mechanism from PI3K/mTOR inhibition [6].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Slow proliferation of H1975R+ cells | Continuous selective pressure from this compound in the medium [3]. | This is an expected phenotype. For experiments, consider maintaining a separate H1975R- line for comparison [3] [5]. |
| Loss of resistance phenotype | Prolonged culture in drug-free medium may allow reversion. | Maintain a stock of H1975R+ cells and culture them continuously in the recommended concentration of this compound (0.58 - 1 µM) [3] [2]. |
| Changes in cell morphology | Resistant lines may undergo Epithelial-Mesenchymal Transition (EMT) [1] [2]. | Characterize the cells for known EMT markers (e.g., Vimentin, E-cadherin) via Western blot to confirm this expected adaptation [2]. |
Here are concise methodologies for key experiments from the search results:
1. Proliferation and Confluency Test [3] [5]
2. Cell Cycle Profiling [3] [5]
3. Metabolic Phenotyping with Seahorse XF Analyzer [3]
What is the rationale for combining Apitolisib and Vorinostat? The combination targets two key cellular processes. This compound inhibits the PI3K/mTOR pathway, a critical driver of cell growth and survival, to which cancer cells often become resistant. Vorinostat, a histone deacetylase (HDAC) inhibitor, can reverse this resistance by altering gene expression, re-sensitizing cells to apoptosis, and disrupting their adapted energy metabolism [1] [2]. This synergistic attack can overcome the cancer's defense mechanisms.
My cancer cell lines have developed resistance to this compound. What changes can I expect? Resistant cells often undergo significant metabolic reprogramming. When taken out of this compound treatment (H1975R-), they can exhibit hyperproliferation, a more aggressive growth phase. You may also observe a shift in the cell cycle, with a decrease in cells at the Go/G1 phase and a doubling of cells in the S and G2/M phases. Energetically, these cells might show decreased glycolysis (ECAR) and increased mitochondrial respiration (OCR), switching to alternative energy sources like free fatty acids and ketone bodies [1] [3].
How effective is Vorinostat against this compound-resistant cells? Research shows promising results. In this compound-resistant H1975 lung adenocarcinoma cells, Vorinostat at 7 µM was highly effective, reducing the survival of resistant cells grown in drug-free media (H1975R-) to 20%, compared to 80% survival in cells maintained under this compound pressure (H1975R+). This indicates Vorinostat can specifically target the acquired hyperproliferation that follows resistance development [1] [3].
Beyond this compound resistance, are there other scenarios for this combination? Yes, the principle of using Vorinostat to overcome resistance applies to other targeted therapies. For instance, studies show that Vorinostat, especially when combined with Metformin, can re-sensitize EGFR-TKI resistant non-small cell lung cancer (NSCLC) cells to Gefitinib by upregulating the pro-apoptotic protein BIM and inhibiting anti-apoptotic proteins [2].
Here are the core methodologies and findings from recent studies to guide your experimental design.
The table below consolidates critical data points on the effects of this compound resistance and Vorinostat treatment from the cited research.
| Cell Line / Model | Key Parameter | Experimental Finding | Citation |
|---|---|---|---|
| H1975 (Lung Adenocarcinoma) | Proliferation (Confluency) | H1975R-: 2 days; H1975P: 3 days; H1975R+: 5 days (to 90% confluency) | [1] [3] |
| H1975 (Lung Adenocarcinoma) | Cell Cycle Distribution | 5x decrease in Go/G1; 2x increase in S & G2/M phases (p<0.0001) | [1] [3] |
| H1975 (Lung Adenocarcinoma) | Metabolic Phenotype (OCR/ECAR) | Decreased ECAR in both H1975R- & H1975R+; Increased OCR in H1975R- (p=0.02) | [1] |
| H1975 (Lung Adenocarcinoma) | Vorinostat Efficacy (7 µM) | H1975R- survival: ~80%; H1975R+ survival: ~20% | [1] [3] |
| RCC4 (Renal Cell Carcinoma) | BEZ235 Resistance & RAPTOR | RAPTOR up-regulation contributes to resistance; reversible by HDAC inhibition. | [4] |
This protocol is adapted from studies on H1975 lung adenocarcinoma cells [1] [3].
1. Generation of this compound-Resistant Cells * Parental Cells: Use this compound-naïve H1975 cells (H1975P). * Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin-glutamine. * Resistance Induction: Continuously expose H1975P cells to increasing doses of this compound over time. * Resistant Cell Lines: * H1975R+: Resistant cells maintained in media conditioned with 1 µM this compound. * H1975R-: Resistant cells switched to and cultured in this compound-free media.
2. Assessment of Resistance Phenotype * Proliferation/Growth Curve: Subculture H1975P, H1975R+, and H1975R- cells in multiple T75 flasks. Daily, trypsinize one flask per condition and measure the turbidity (Optical Density) of the cell suspension in PBS at 600 nm. Plot OD versus time. * Cell Cycle Profiling: * Seed cells in a 96-well microplate (6 replicates per condition). * Allow cells to adhere and proliferate for 48 hours. * Wash with PBS, fix with pre-warmed formaldehyde (4%) with 0.3% Triton-X100 for 15 min at 37°C. * Wash again and stain nuclei with DAPI for 15 minutes at room temperature. * Analyze the cell cycle using a Cytel Cell Imaging System or similar. * Metabolic Phenotyping (Seahorse XF Analyzer): * Perform a preliminary experiment to determine the optimal seeding density (e.g., 60,000 for H1975P, 40,000 for H1975R-, 80,000 for H1975R+). * Seed cells in a Seahorse 24-well cell culture plate. * Normalize the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) results from the analyzer by dividing by the corresponding crystal violet measurements.
3. Combination Treatment with Vorinostat * Drug Preparation: Vorinostat (SAHA) can be sourced from suppliers like Sigma-Aldrich. * Dose-Response Curve: Construct a dose-response curve for Vorinostat on resistant cells (e.g., H1975R-). A typical range is 1 to 20 µM. Measure cell proliferation using a colorimetric BrdU ELISA assay. * Efficacy Assessment: Treat H1975R- and H1975R+ cells with 7 µM Vorinostat. Compare cell survival percentages to determine the drug's effectiveness in controlling hyperproliferation.
The synergy between this compound and Vorinostat can be understood through their impact on interconnected cellular pathways, as illustrated below.
This diagram illustrates how this compound directly targets the PI3K/mTOR growth pathway, while Vorinostat acts epigenetically to alter gene expression. Together, they overcome resistance by simultaneously inducing cell cycle arrest and apoptosis.
To establish and validate the combination therapy in your lab, you can follow this general workflow.
The following table summarizes the quantitative relationships between Apitolisib exposure, pharmacodynamic (PD) biomarker modulation, and anti-tumor efficacy, as identified in integrated pharmacokinetic-pharmacodynamic (PK-PD) models [1] [2] [3].
| Parameter | Preclinical (Xenograft) Target | Clinical Target (Phase 1) | Notes / Matrix |
|---|---|---|---|
| Minimum pAkt Inhibition for Tumor Shrinkage | 35-45% | 35-45% | Required minimum level of target modulation [1] [2] [3]. |
| pAkt Inhibition for Tumor Stasis | 61% | 65% | Constant inhibition required to halt tumor growth [1] [2] [3]. |
| Model Relationship | Steep sigmoid curve | Steep sigmoid curve | Links pAkt inhibition to tumor growth inhibition [1] [2]. |
| PD Biomarker Matrix | Tumor tissue | Platelet-Rich Plasma (PRP) | PRP is a clinical surrogate for tumor tissue modulation [1] [2]. |
Here is a detailed methodology for establishing the exposure-response relationship, which is central to dose optimization.
This approach defines the mathematical relationship between drug concentration, target modulation, and therapeutic effect, providing a powerful tool for translational dose-finding [1] [2] [3].
1. In Vivo Efficacy Study in Xenografts
2. Pharmacodynamic Biomarker Assessment
3. Pharmacokinetic Profiling
4. Model Integration
Diagram 1: The core relationship in integrated PK-PD-efficacy modeling for this compound dose optimization.
FAQ 1: My in vivo model is not showing tumor stasis even at high doses. What could be wrong?
FAQ 2: How can I model the transition from preclinical to clinical dosing?
FAQ 3: My cells are developing resistance to this compound. What are the mechanisms and potential solutions?
| Challenge | Clinical Manifestation | Proposed Management Strategy | Key Evidence |
|---|
| High-Grade Hyperglycemia | Grade 3-4 hyperglycemia in 40%-46% of patients [1] [2]. | Strict Patient Selection: Exclude insulin-dependent diabetics [2]. Pre-Treatment Control: Enforce fasting glucose & HbA1c thresholds [2]. Proactive Monitoring: Regular blood glucose checks. | Phase II trials in RCC and Endometrial Cancer [1] [2]. | | Severe Rash | Grade 3-4 rash in 24%-30% of patients [1] [2]. | Dose Modification: Protocol-specified dose reductions/interruptions [2]. Supportive Care: Standard medical interventions for rash. | Phase II trials in RCC and Endometrial Cancer [1] [2]. | | Other Notable Toxicities | Diarrhea, mucosal inflammation, fatigue, pneumonitis, and liver dysfunction [3]. | Vigilant Monitoring and Standard Management: Protocol-defined guidelines for specific AEs (e.g., pneumonitis) [2]. | Phase I clinical data [3]. | | Poor Tolerability Leading to Discontinuation | 23% of patients discontinued due to Adverse Events (AEs) in a phase II endometrial cancer trial [2]. | Alternative Dosing Schedules: Explore intermittent dosing to allow for recovery. | Phase II endometrial cancer trial results [2]. |
Understanding the biology behind these toxicities is crucial for developing solutions.
This compound is a dual inhibitor of Class I PI3K and mTOR (both mTORC1 and mTORC2) [4]. While this broad targeting aims for potent anti-tumor effects, it also disrupts metabolic pathways in normal tissues. The diagram below illustrates how this mechanism leads to both efficacy and toxicity.
Research shows a steep relationship between pAkt inhibition and tumor response: achieving tumor stasis requires constant pAkt inhibition of 61% (preclinical) to 65% (clinical) [5] [6]. This high level of pathway suppression is likely a key driver of the observed on-target toxicities.
The following workflow outlines a quantitative modeling approach to define the optimal balance between efficacy and toxicity.
Key Experimental Steps:
To move beyond managing toxicity and toward preventing it, consider these research strategies:
The table below summarizes the key quantitative relationships between Apitolisib-induced pAkt inhibition and antitumor efficacy, derived from integrated PK-PD-efficacy models.
| Model System | Matrix for pAkt Measurement | Minimum pAkt Inhibition for Tumor Shrinkage | Constant pAkt Inhibition for Tumor Stasis |
|---|---|---|---|
| Preclinical (Xenograft) | Tumor Tissue [1] | 35% - 45% [1] | 61% [1] |
| Clinical (Phase 1) | Platelet-Rich Plasma (PRP) [1] | 35% - 45% [1] | 65% [1] |
Here are the detailed methodologies for assessing pAkt modulation from the key studies, which can guide your experimental designs.
(length × width²) × 0.5.The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of this compound, which is crucial for understanding its pharmacodynamic effects.
The diagram shows that this compound, as a dual inhibitor, directly targets both PI3K and mTOR (mTORC1 and mTORC2), thereby suppressing the activation of AKT and its downstream pro-survival and pro-growth signals [3] [4].
When using the Seahorse Analyzer to study the energy phenotype of cancer cells treated with Apitolisib, careful experimental setup is crucial. The following table summarizes key parameters from a recent study on this compound-resistant lung adenocarcinoma cells (H1975) [1].
| Experimental Aspect | Details from Protocol |
|---|---|
| Cell Line | H1975 lung adenocarcinoma cells (parental and this compound-resistant) [1] |
| Instrument & Kit | Seahorse XF24 extracellular flux analyzer; Seahorse XF24 FluxPak mini kit [1] |
| Key Objective | Understand metabolic reprogramming (energy phenotyping) in resistant cells [1] |
| Critical Normalization | Results were normalized using crystal violet measurements to account for cell number [1] |
| Parameters Measured | Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR), Proton Production Rate (PPR) [1] |
This workflow illustrates the logical progression of a Seahorse assay experiment, from initial cell preparation to data interpretation:
A critical and often challenging step is Post-Assay Normalization. The search results highlight that acquiring reliable data requires effective strategies to correct for cell density, and several methods are used by the research community [2]. The cited study used crystal violet measurement [1], while other modern approaches integrate high-content fluorescence imaging with nuclear stains (like Hoechst) for automated cell counting, which also helps correct for uneven cell distribution within wells [2].
The table below addresses a common calibration error, based on Agilent's official troubleshooting guide [3].
| Problem | Possible Causes | Solution |
|---|---|---|
| Calibration Error | Inadequate hydration time | Hydrate sensor cartridge for at least 4 hours (overnight is preferred). |
| Expired cartridge or fluorophore issues | Check expiration date before use. Inspect fluorophore spots for damage. | |
| Light exposure or hardware damage | Keep cartridge in its tub, away from light. Contact support if issues persist. |
For more complex issues not listed above, the Agilent community wiki serves as a central hub for FAQs and detailed troubleshooting links for their cell analysis products [4].
Research indicates that studying this compound resistance requires a deep look at metabolic adaptations. One study found that resistant lung cancer cells (H1975R-) showed significantly increased mitochondrial respiration (OCR) when the drug was removed, compared to the parental cells [1]. This suggests a metabolic rewiring that you can look for in your own data.
Furthermore, other research into PI3K inhibitor resistance suggests that this metabolic shift can create new vulnerabilities. For instance, breast cancer cells with acquired resistance to a similar drug (Alpelisib) showed mTORC1-driven suppression of autophagy, making them sensitive to drugs that target energy metabolism [5].
This compound (GDC-0980) is a dual PI3K/mTOR inhibitor that targets a key signaling pathway regulating cell growth, survival, and metabolism. Inhibition of this pathway disrupts cellular energy production, which is detectable by OCR (Oxygen Consumption Rate) and ECAR (Extracellular Acidification Rate) measurements [1].
The diagram below illustrates how this compound affects the PI3K/mTOR pathway and influences metabolic phenotypes.
The table below summarizes key experimental parameters from published studies using this compound, providing a reference for your assay optimization.
| Cell Line / Context | Key Experimental Findings | Concentrations Used | Exposure Time | Assay Platform & Key Parameters |
|---|
| H1975 Lung Adenocarcinoma (Resistant cells) [2] | H1975R- (resistant, drug-free): Increased OCR vs. parent. H1975R+ (resistant, in drug): Decreased ECAR vs. parent. | 1 µM (for maintaining resistance) | Not specified for Seahorse | Platform: Seahorse XF24 Analyzer. Normalization: Results normalized via crystal violet staining [2]. | | Glioblastoma (GBM) (A-172, U-118-MG) [1] | Dose-dependent reduction in cell viability; induction of apoptosis. | 10 µM, 20 µM | 24 h, 48 h | Cytotoxicity via MTT assay; Apoptosis via Annexin V/PI staining by flow cytometry [1]. | | Pancreatic Cancer (PANC-1) (mTOR inhibitor study) [3] | Multiple mTOR inhibitors (including this compound) reduced both OCR and ECAR. | 20 µM | 24 h pre-treatment before assay | Platform: Seahorse XF96 Analyzer. Workflow: Cells seeded, incubated overnight, treated for 24h, then replaced with assay medium for test [3]. |
Here are some common challenges and solutions for optimizing OCR and ECAR measurements with this compound.
To summarize the most critical points for your experiments:
What metabolic changes occur in Apitolisib-resistant cells? this compound-resistant cells undergo significant metabolic reprogramming. A key change is a shift in energy production, moving away from glycolysis and towards mitochondrial respiration, with Fatty Acid Oxidation (FAO) playing a critical role [1]. Resistant cells maintained in drug-free media (H1975R-) show a significant increase in oxygen consumption rate (OCR), indicating enhanced mitochondrial activity. Furthermore, resistant cells still exposed to the drug (H1975R+) consume more free fatty acids and show increased levels of ketone bodies (like β-hydroxybutyrate), which can also be used as an energy source [1].
How does inhibiting FAO help overcome resistance? Inhibiting FAO can reverse this compound resistance by cutting off the alternative energy supply that resistant cells depend on. Research in various cancers shows that using FAO inhibitors (like Etomoxir) in combination with this compound can re-sensitize resistant cells to the drug [2]. This combination strategy targets the metabolic vulnerability created by the resistance mechanism itself.
Are there other recommended drug combinations to combat resistance? Yes, based on in vitro studies, continuing this compound and combining it with other agents is a viable strategy. For instance, the combination of This compound and Vorinostat (a histone deacetylase inhibitor) has been shown to effectively control the hyper-proliferation of resistant cells in drug-free conditions [1]. This suggests that targeting both the metabolic pathway (PI3K/mTOR) and epigenetic regulators can be effective.
The following table summarizes quantitative findings from a study using this compound-resistant H1975 lung adenocarcinoma cells [1]:
| Cell Line | Description | Proliferation | Energy Phenotype | Key Metabolic Observations |
|---|---|---|---|---|
| H1975P | This compound-naïve parent cells | Baseline | Glycolytic (high ECAR) | Baseline OCR and FAO [1] |
| H1975R- | Resistant cells in drug-free media | Increased | Enhanced mitochondrial respiration (high OCR) | Increased OCR (p=0.02); energetically active [1] |
| H1975R+ | Resistant cells maintained in this compound | Suppressed | Hypo-energetic | Increased consumption of free fatty acids (p=0.0001); 40% and 2x increase in ketone bodies (BOHB & AcAc) [1] |
This methodology is adapted from research that characterized this compound-resistant H1975 cells [1].
Generation of this compound-Resistant Cells:
Metabolic Phenotyping with Seahorse XF Analyzer:
Analysis of Fatty Acid and Ketone Body Metabolism:
The following diagram illustrates the core experimental workflow for investigating and targeting FAO-driven this compound resistance:
This diagram maps the rewired metabolic state of a cell that has developed resistance to this compound, highlighting the crucial role of Fatty Acid Oxidation (FAO):
Unexpectedly low levels of FAO in resistant cells.
FAO inhibitor (e.g., Etomoxir) shows high toxicity in parental cells.
A primary challenge you may encounter is that cancer cells can develop resistance to Apitolisib (a PI3K/mTOR inhibitor) by undergoing metabolic reprogramming. The table below summarizes the key metabolic shifts observed in resistant cells:
| Metabolic Parameter | This compound-Naïve Parent Cells (H1975P) | Resistant Cells in Drug-Free Media (H1975R-) | Resistant Cells Maintained in this compound (H1975R+) |
|---|---|---|---|
| Proliferation Rate | Baseline | ↑ Increased [1] | ↓ Suppressed [1] |
| Cell Cycle (Go/G1 phase) | Baseline | ↓ 5x decrease [1] | ↓ 5x decrease [1] |
| Glycolysis (ECAR) | Baseline | ↓ Decreased [1] | ↓↓↓ More strongly decreased [1] |
| Mitochondrial Respiration (OCR) | Baseline | ↑ Increased [1] | Information not specified |
| Ketone Body Utilization (BOHB & AcAc) | Baseline | Similar to parent [1] | ↑ 40-100% increase [1] |
| Sensitivity to Vorinostat | Information not specified | 80% survival [1] | 20% survival [1] |
This data suggests that resistant cells rewire their metabolism, shifting from glycolysis towards mitochondrial metabolism, including an increased reliance on ketone bodies as an energy source [1]. The following diagram illustrates this core resistance mechanism and a proposed therapeutic strategy.
Here are answers to specific issues you might face in your experiments, based on recent findings.
Q1: What should I do when my cancer cell lines stop responding to this compound? A: The data suggests that simply discontinuing the inhibitor may be counterproductive. Resistant cells taken out of this compound (H1975R-) showed hyperproliferation. A more effective strategy is to continue this compound and introduce a combination therapy. Research indicates that adding a non-tyrosine kinase inhibitor like the HDAC inhibitor Vorinostat can effectively control the growth of resistant populations [1].
Q2: Why are ketone bodies relevant in this compound resistance? A: Ketone bodies (β-hydroxybutyrate and acetoacetate) are alternative energy fuels. Resistant cells maintained in this compound (H1975R+) show a significant increase in ketone body levels, suggesting a metabolic adaptation where cancer cells switch to using these fuels to survive the metabolic stress induced by PI3K/mTOR inhibition [1]. Targeting this metabolic vulnerability could be a promising strategy.
Q3: How can I experimentally measure the metabolic reprogramming in my resistant models? A: Key methodologies from recent studies include:
This workflow outlines the key steps for assessing the efficacy of this compound in combination with another agent (like Vorinostat) to overcome resistance.
Detailed Steps:
Generate Resistant Cell Lines:
Characterize the Resistant Phenotype:
Test Combination Therapy:
Assess Combination Efficacy:
| Feature | Apitolisib (GDC-0980) | Gedatolisib (PF-05212384) |
|---|---|---|
| PI3Kα (IC₅₀) | 5 nM [1] | 0.4 nM [1] [2] [3] |
| PI3Kβ (IC₅₀) | 27 nM [1] | 6 nM [2] |
| PI3Kδ (IC₅₀) | 7 nM [1] | 6 nM [2] |
| PI3Kγ (IC₅₀) | 14 nM [1] | 5.4 nM [4] |
| mTOR (IC₅₀ / Kᵢ) | 17 nM (Kᵢ) [1] | 1.6 nM (IC₅₀) [1] [3] |
| Key Structural Feature | Thienopyrimidine core, morpholine moiety [1] | 1,3,5-Triazine core, dimorpholinyl structure [1] [3] |
| Selectivity Note | Potent pan-PI3K inhibitor; less potent against mTOR [5] | Balanced, high potency against all Class I PI3K isoforms and mTORC1/2 [5] |
Both this compound and gedatolisib are ATP-competitive, dual PI3K/mTOR inhibitors. This dual mechanism is strategically important because it can help overcome feedback activation and compensatory signaling that often limit the efficacy of inhibitors targeting only a single node in the pathway [5]. Gedatolisib is noted for its extraordinarily balanced nanomolar potency against all Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2) [1] [5].
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition for different drug classes.
For researchers aiming to compare the potency of such inhibitors, the following summary outlines key methodologies derived from recent studies.
| Protocol Step | Key Considerations & Metrics |
|---|---|
| 1. In Vitro Biochemical Assays | Determine IC₅₀ values for each PI3K isoform & mTOR using kinase activity assays. Use ATP concentrations near physiological levels (1 mM) [1]. |
| 2. Cellular Potency & Viability | Use assays like CellTiter-Glo. Analyze data with Growth Rate (GR) metrics to distinguish cytostatic vs. cytotoxic effects [5]. |
| 3. Pathway Modulation Analysis | Assess target engagement via Western blot for p-AKT (S473), p-S6, and p-4EBP1 in treated vs. untreated cells [2] [5]. |
| 4. Metabolic Impact Assessment | Measure changes in glucose consumption and lactate production in culture media as functional indicators of PI3K/mTOR pathway inhibition [5]. |
For your research and development decisions, the collective data suggests:
The ongoing Phase 3 trial for gedatolisib also indicates a potentially more favorable clinical tolerability profile compared to earlier-generation dual inhibitors [5] [7].
The table below summarizes the key experimental data for Apitolisib and Omipalisib, allowing for a direct comparison of their potency against PI3K isoforms and mTOR.
| Target | This compound (GDC-0980) [1] [2] | Omipalisib (GSK2126458) [3] [4] [5] |
|---|---|---|
| PI3Kα | IC₅₀ = 5 nM [2] | Kᵢ = 0.019 nM (IC₅₀ = 0.04 nM) [4] [5] |
| PI3Kβ | IC₅₀ = 27 nM [2] | Kᵢ = 0.13 nM [3] [5] |
| PI3Kδ | IC₅₀ = 7 nM [2] | Kᵢ = 0.024 nM [3] [5] |
| PI3Kγ | IC₅₀ = 14 nM [2] | Kᵢ = 0.06 nM [3] [5] |
| mTOR | Kᵢ = 17 nM [2] | mTORC1 Kᵢ = 0.18 nM; mTORC2 Kᵢ = 0.3 nM [3] [4] [5] |
| Key Mutants (p110α) | Information not available in search results | E542K Kᵢ = 0.008 nM; E545K Kᵢ = 0.008 nM; H1047R Kᵢ = 0.009 nM [4] [5] |
Summary of Comparison:
Both this compound and Omipalisib are ATP-competitive, dual-target inhibitors that simultaneously block signaling through the PI3K and mTOR kinase nodes. This dual inhibition is designed to provide more comprehensive pathway suppression and overcome feedback activation that can occur with single-target agents [1] [6] [7].
The following diagram illustrates the signaling pathway they target and their common mechanism of action.
Despite their shared mechanism, they have distinct chemical structures, which underlie their differing potencies [7]:
The quantitative data in the first table is derived from standardized, industry-accepted in vitro assays.
1. Biochemical Kinase Inhibition Assays [4] [2]
2. Cellular Target Engagement & Proliferation Assays [1] [3] [2]
The clinical trajectories of these two compounds have diverged, informed by their therapeutic windows.
| Aspect | This compound (GDC-0980) | Omipalisib (GSK2126458) |
|---|---|---|
| Primary Clinical Focus | Oncology (various solid tumors) [1] [7] | Oncology & Idiopathic Pulmonary Fibrosis (IPF) [9] [10] [7] |
| Recommended Phase 2 Dose (RP2D) | 40 mg once daily (28-day cycle) [1] | 2 mg twice daily (in IPF study) [9] |
| Common Adverse Events | Hyperglycemia, rash, diarrhea, liver dysfunction, pneumonitis, mucosal inflammation, fatigue [1] | Diarrhea; dose-related increases in insulin and glucose [9] |
| Key Challenge | On-target toxicities (e.g., pneumonitis) were severe at doses ≥40 mg, limiting its dose and clinical development in cancer [1]. | The extreme potency may narrow the therapeutic window in oncology. Research has expanded to non-oncology indications like IPF [9] [10]. |
This table summarizes the core characteristics and available data for both compounds.
| Feature | This compound (GDC-0980) | Bimiralisib (PQR309) |
|---|---|---|
| Core Structure | Thienopyrimidine-based; morpholine moiety interacts with kinase hinge region [1] | Dimorpholinotriazine-based core, similar to Gedatolisib [1] |
| Primary Targets | Class I PI3K isoforms (α, β, δ, γ) and mTOR kinase [1] | Class I PI3K isoforms (α, β, δ, γ) and mTOR kinase [2] [3] [1] |
| Key Biochemical Potency (IC₅₀) | PI3Kα: 5 nM PI3Kβ: 27 nM PI3Kδ: 7 nM PI3Kγ: 14 nM mTOR (Ki): 17 nM [1] | PI3Kα: 33 nM PI3Kβ: 661 nM PI3Kδ: 708 nM PI3Kγ: 451 nM mTOR: 89 nM [1] | | Mechanism & Selectivity | Potent, balanced inhibitor of all class I PI3K isoforms and mTOR; high selectivity over other PIKK family kinases [1]. | "Balanced dual-acting" inhibitor; designed with intentional, moderate mTOR activity to manage resistance [2] [3] [1]. | | Key Pharmacodynamic (PD) Biomarker | Inhibition of phosphorylated Akt (pAkt); tumor shrinkage requires 35-45% pAkt inhibition [4]. | Reduces phosphorylation of pAktSer473 (IC₅₀: 0.05–0.20 µM) [2] [3]. | | Clinical Status & Findings | Evaluated in phase 1/2 trials for breast, prostate, renal cell, and endometrial cancers [4] [1]. Significant pAkt inhibition observed at doses ≥16 mg [4]. | Phase 1 study in advanced solid tumors; intermittent dosing showed improved safety [2] [3]. One partial response in HNSCC patient with NOTCH1 mutation [2] [3]. | | Reported Adverse Events | Aligns with class effects; specific profile detailed in clinical trials [4] [1]. | Hyperglycemia, nausea, fatigue; lower grade 3+ AEs with intermittent dosing [2] [3]. |
Both this compound and bimiralisib function by simultaneously targeting the ATP-binding pockets of PI3K and mTOR kinase within the PI3K/Akt/mTOR signaling cascade [1]. This dual inhibition is considered superior to targeting either protein alone, as it more completely shuts down the pathway and can overcome feedback activation loops that cause resistance to single-agent inhibitors [5] [2].
The diagram below illustrates the signaling pathway and mechanism of these inhibitors.
Pathway Diagram Title: PI3K/Akt/mTOR Signaling and Dual Inhibitor Mechanism.
For researchers looking to validate or build upon these findings, the core methodologies from key studies are outlined below.
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling for this compound: An integrated PK-PD-efficacy model was developed using data from xenograft mice and phase 1 clinical trials.
Phase 1 Clinical Trial Design for Bimiralisib: A multi-center, non-randomized, dose-escalation study (PQR309-003) established the safety and preliminary efficacy in patients with advanced solid tumors.
| Feature | This compound (GDC-0980) | Voxtalisib (XL765, SAR245409) |
|---|---|---|
| Primary Cancer Types Studied | Metastatic Renal Cell Carcinoma (RCC), Advanced Solid Tumors [1] [2] [3] | Relapsed/Refractory Lymphomas (e.g., Follicular Lymphoma, Mantle Cell Lymphoma), Chronic Lymphocytic Leukaemia (CLL), High-Grade Glioma [4] [5] [6] |
| Key Efficacy Findings | • mRCC: Shorter median Progression-Free Survival (PFS: 3.7 mo) vs. everolimus (6.1 mo) [1] • Solid Tumors: 10 Partial Responses (PR) in 120 patients in a Phase I trial [3] | • Lymphoma/CLL: Overall Response Rate (ORR) of 18.3%; highest in Follicular Lymphoma (41.3%) [4] • Glioma: Best response was Partial Response in 4% of evaluable patients, with Stable Disease in 68% [5] | | Key Safety Findings | High incidence of Grade 3-4 adverse events: hyperglycemia (40%), rash (24%); 31% discontinuation rate due to AEs [1] | Most frequent AEs: diarrhea (35%), fatigue (32%), nausea (27%); serious AEs occurred in 58% of patients [4] | | Clinical Trial Status | Development likely discontinued (studies referenced are from 2016 and earlier) [1] | Development likely discontinued or on hold (studies referenced are from 2018 and earlier) [4] |
For researchers requiring in-depth methodology, here is a detailed breakdown of the key clinical trials.
Both this compound and voxtalisib are ATP-competitive, small-molecule inhibitors that simultaneously target Class I PI3K and mTOR kinase. This dual inhibition is strategically designed to more completely block the oncogenic PI3K-AKT-mTOR signaling pathway and overcome the compensatory feedback activation that can occur with agents targeting only mTORC1 [7] [8].
The following diagram illustrates the signaling pathway targeted by these inhibitors and the logical flow of clinical development.
The clinical data suggests that the therapeutic window for this class of dual inhibitors is narrow. The significant on-target toxicities, such as severe hyperglycemia and rash, are consistent with the critical role of the PI3K/mTOR pathway in normal cellular metabolism [1] [8]. Furthermore, the limited efficacy seen in some trials highlights the challenge of pathway redundancy and patient selection.
For future research in this area, potential strategies could include:
The table below summarizes the half-maximal inhibitory concentration (IC50) values in nanomolars (nM) for various PI3K inhibitors, providing a clear overview of their potency and selectivity profiles against the four Class I PI3K isoforms [1]. Please note that data for some inhibitors was not disclosed (nd) in the source.
| Inhibitor | Other Names | Primary Target | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Apitolisib [2] | GDC-0980, RG 7422 | PI3K/mTOR | 5 | 27 | 14 | 7 | | Alpelisib | NVP-BYL719 | α | 5 | 1200 | 250 | 290 | | Idealisib | CAL-101, GS-1101 | δ | 8600 | 4000 | 2100 | 19 | | Duvelisib | IPI-145 | γ/δ | 1602 | 85 | 27 | 2.5 | | Copanlisib | BAY 80-6946 | α/δ | Information not provided in table [1] | | Buparlisib | BKM120 | pan-PI3K | Information not provided in table [1] | | Pictilisib | GDC-0941 | pan-PI3K | Information not provided in table [1] | | Taselisib | GDC-0032 | α | Information not provided in table [1] | | GSK2636771 | | β | 35,400 | 20 | nd | 40 |
Key Insights from the Data:
Here are the methodologies for key experiments cited in the data above, which are critical for interpreting the results.
1. Enzymatic IC50 Determination for PI3K and mTOR [2] This protocol describes how the potency (IC50/Ki) of this compound was measured.
2. Cellular Antiproliferative Assay [2] This protocol assesses the functional consequence of pathway inhibition in cancer cell lines.
3. Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling [6] This advanced translational methodology was used to bridge drug exposure to biomarker modulation and efficacy for this compound.
Understanding the clinical trajectory of these drugs provides crucial context for their application.
| Inhibitor | Status (as of search results) | Key Indications & Notes |
|---|---|---|
| This compound | Clinical development discontinued | Investigated in solid cancers (renal, breast, etc.). Development was halted due to challenges in achieving a sufficient therapeutic window, despite evidence of target engagement and pathway modulation [6]. |
| Alpelisib | FDA Approved | HR+/HER2- PIK3CA-mutated breast cancer [1] [3]. |
| Idealisib | FDA Approved | Relapsed CLL, FL, and SLL [1] [3]. |
| Copanlisib | FDA Approved | Relapsed Follicular Lymphoma (FL) [1] [3]. |
| Duvelisib | FDA Approved | Relapsed or refractory CLL/SLL and FL [1] [3] [4]. |
| Buparlisib | Development discontinued in breast cancer | Excessive toxicity limited its development in breast cancer, though it was investigated in other cancers like HNSCC [3]. |
| Taselisib | Development discontinued | Development was halted due to strong side effects and only a minor survival benefit in breast cancer [3]. |
The following diagram illustrates the signaling pathway targeted by these inhibitors, highlighting the specific nodes where different inhibitor classes act.
| Clinical Trial | Patient Population | Comparison | Key Efficacy Findings | Safety & Tolerability |
|---|
| Phase II (NCT01442090) [1] | Metastatic Renal Cell Carcinoma (VEGF-refractory) | this compound vs. Everolimus (standard care) | Inferior PFS: 3.7 mo vs. 6.1 mo (HR: 2.12) Similar ORR: 7.1% vs. 11.6% Trend toward worse OS: 16.5 mo vs. 22.8 mo (HR: 1.77) | Higher incidence of Grade 3-4 hyperglycemia (40% vs. 9%) and rash (24% vs. 2%). Higher discontinuation rate (31% vs. 12%) [1]. | | Phase I (NCT00854152) [2] | Advanced Solid Tumors | Single-agent this compound | 10 Partial Responses (PRs) out of 120 patients [2]. | Tolerability was acceptable at lower doses, but dose-limiting toxicities occurred [2]. |
The development of this compound was based on a strong scientific premise, but this did not translate into clinical success.
Although this compound's clinical development has halted, it remains a tool in scientific research. The diagrams below summarize the pathway it targets and the translational research approach used to study it.
Figure 1: PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition. This compound acts as a dual inhibitor, targeting both PI3K and mTOR complexes to block oncogenic signaling [6] [7].
Figure 2: Translational PK/PD/Efficacy Modeling for this compound. Integrated models linked drug exposure to biomarker modulation and tumor response, identifying a minimum threshold of pAkt inhibition required for efficacy [3] [4].
The case of this compound highlights critical challenges in oncology drug development.
The table below consolidates key data on this compound and other agents within the PI3K/mTOR inhibitor class.
| Inhibitor (Target) | Indication (Context) | Key Efficacy Findings | Prominent Safety Findings (Grade 3-4) |
|---|
| This compound (Dual PI3K/mTOR) | Metastatic Renal Cell Carcinoma (clear-cell) [1] | • PFS: 3.7 months (vs. 6.1 mos for everolimus) • ORR: 7.1% (vs. 11.6% for everolimus) [1] | • Hyperglycemia: 40% • Rash: 24% • Treatment Discontinuation: 31% [1] | | Everolimus (mTORC1) | Metastatic Renal Cell Carcinoma (clear-cell) [1] | • PFS: 6.1 months • ORR: 11.6% [1] | • Hyperglycemia: 9% • Rash: 2% • Treatment Discontinuation: 12% [1] | | Duvelisib (PI3K-δ, γ) | Relapsed/Refractory Lymphoid Neoplasms [2] | • Pooled ORR: 70% (CLL/SLL), 70% (iNHL), 47% (T-NHL) [2] | • Any Grade AE Incidence: 99% • Grade ≥3 AE Incidence: 79% • Most common AEs: Diarrhea (47%), ALT/AST increase (39%), Neutropenia (38%) [2] | | Alpelisib (PI3Kα) | HR+/HER2- Breast Cancer (Post-marketing) [3] [4] | Information not available in provided results | • Stomatitis Reporting Odds Ratio (ROR): 13.11 (High association) [3] [4] | | Capivasertib (AKT) | HR+/HER2- Breast Cancer (Post-marketing) [3] [4] | Information not available in provided results | • Stomatitis Reporting Odds Ratio (ROR): 3.14 (Lowest association among compared drugs) [3] [4] |
For a deeper understanding, here are the methodologies and contexts of the key experiments cited above.
Clinical Trial for this compound vs. Everolimus (NCT01442090) [1]
Systematic Review for Duvelisib [2]
Pharmacovigilance Analysis for Oral Toxicities [3] [4]
The safety and efficacy profiles of these drugs are directly linked to their specific targets within the PI3K/AKT/mTOR pathway. The following diagram illustrates the signaling cascade and drug targets.
Furthermore, integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling for this compound has quantified the relationship between target engagement and efficacy [5]. These models, developed from both preclinical xenograft data and clinical phase I trials, showed that a minimum of 35-45% inhibition of phosphorylated AKT (pAkt) is required to trigger tumor shrinkage, and a constant 61-65% pAkt inhibition is needed to achieve tumor stasis [5]. This steep relationship helps explain the narrow therapeutic window for dual inhibitors like this compound.
The table below summarizes the core quantitative relationships established for this compound through integrated PK-PD-efficacy modeling in both preclinical and clinical studies [1] [2] [3].
| Aspect | Preclinical Model (Xenograft) | Clinical Model (Phase 1) |
|---|---|---|
| Matrix for pAkt Measurement | Tumor tissue [1] | Platelet-rich plasma (PRP) [1] [3] |
| Minimum pAkt Inhibition for Tumor Shrinkage | 35-45% [1] [2] [3] | 35-45% [1] [2] [3] |
| Constant pAkt Inhibition for Tumor Stasis | 61% [1] [2] [3] | 65% [1] [2] [3] |
| Exposure-Response Relationship | Steep sigmoidal curve linking pAkt inhibition to tumor growth inhibition [1] [3] | Steep sigmoidal curve linking pAkt inhibition to tumor growth inhibition [1] [3] |
The validation of pAkt involved specific experimental methodologies across preclinical and clinical settings.
While the PK-PD modeling confirmed target engagement and a solid exposure-response relationship, later-phase clinical trials revealed significant challenges that limited this compound's development [5] [6].
The rationale for selecting pAkt as a biomarker is rooted in the central role of the PI3K/AKT/mTOR (PAM) signaling pathway in cancer, which is summarized in the diagram below [7].
pAkt is a key signaling node in this pathway. This compound, as a dual PI3K/mTOR inhibitor, blocks the pathway at both the PI3K and mTOR levels, leading to a decrease in pAkt levels. This makes pAkt an excellent candidate for a PD biomarker to confirm that the drug is effectively hitting its intended targets [1] [7].
The tables below summarize the key quantitative relationships established by the integrated PK-PD-efficacy model and the clinical outcomes from phase II trials.
Table 1: Key Efficacy Thresholds from the Translational PK-PD Model This data is derived from an integrated analysis of preclinical xenografts and clinical phase I studies [1].
| Parameter | Preclinical Finding (Xenograft) | Clinical Finding (Phase I) | Significance |
|---|---|---|---|
| Minimum pAkt Inhibition for Tumor Shrinkage | 35-45% (tumor tissue) | 35-45% (platelet-rich plasma) | Validates the translatability of the preclinical biomarker [1]. |
| pAkt Inhibition for Tumor Stasis | 61% | 65% | Informs target dose levels for continuous pathway suppression [1]. |
| Model Relationship | A steep sigmoid curve links pAkt inhibition to tumor growth inhibition [1]. | A steep sigmoid curve links pAkt inhibition to tumor growth inhibition [1]. | Provides a quantitative model to predict efficacy based on biomarker modulation. |
Table 2: Summary of Apitolisib Clinical Trial Outcomes This data presents the efficacy and common high-grade adverse events from phase II studies in specific patient populations [2] [3].
| Clinical Trial | Patient Population | Comparison Arm | Primary Efficacy Results (PFS) | Common Grade 3/4 Adverse Events (≥20%) |
|---|---|---|---|---|
| Phase II (ROVER) | VEGF-refractory metastatic Renal Cell Carcinoma (mRCC) | Everolimus (mTORC1 inhibitor) | Median PFS: 3.7 months (this compound) vs 6.1 months (Everolimus); HR: 2.12 [3]. | Hyperglycemia (40%), Rash (24%) [3]. |
| Phase II (MAGGIE) | Recurrent or Persistent Endometrial Cancer (Single Arm) | None | 6-month PFS rate: 20%; Median PFS: 3.5 months; Objective Response Rate: 6% [2]. | Hyperglycemia (46%), Rash (30%) [2]. |
The following methodologies are critical for understanding how the key data on this compound was generated.
This methodology was used to establish the relationship between drug exposure, pAkt modulation, and tumor response [1].
This outlines the design of the MAGGIE study [2].
The following diagram illustrates the logical relationship between this compound exposure, pathway modulation, and anti-tumor effect, as characterized in the translational model.
A key study by Dolly et al. (2024) performed a retrospective translational analysis for Apitolisib. The researchers developed integrated PK-PD-efficacy models using data from xenograft mice bearing human renal cell adenocarcinoma and from patients with solid tumors in phase 1 clinical trials [1] [2]. The core of their findings is summarized in the table below.
| Parameter | Preclinical (Xenograft) Findings | Clinical (Phase 1) Findings |
|---|---|---|
| Key Efficacy Relationship | Steep sigmoid curve linking pAkt inhibition to tumor growth inhibition [1] [2]. | Steep sigmoid curve linking pAkt inhibition to tumor growth inhibition [1] [2]. |
| Minimum pAkt Inhibition for Tumor Shrinkage | 35–45% (measured in tumor tissue) [1] [2]. | 35–45% (measured in platelet-rich plasma) [1] [2]. |
| Constant pAkt Inhibition for Tumor Stasis | 61% [1] [2]. | 65% [1] [2]. |
| Conclusion on Translatability | The preclinical model successfully predicted the steep exposure-response relationship and the target level of pathway modulation required for efficacy in patients [1] [2]. |
The correlation data above is derived from specific experimental methodologies. Here is a detailed breakdown of the key protocols used in the study.
The following diagram illustrates the signaling pathway targeted by this compound and the logical flow of the translational modeling approach.
As shown in the diagram: